CSN5i-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKHJQLDMGQFM-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to CSN5i-3: A Potent Inhibitor of the COP9 Signalosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The COP9 signalosome (CSN), a crucial regulator of the ubiquitin-proteasome system, plays a pivotal role in cellular homeostasis by controlling the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The catalytic heart of the CSN is the CSN5 subunit, which is responsible for the deneddylation of CRLs, a key step in their regulatory cycle. CSN5i-3 has emerged as a potent and selective small molecule inhibitor of CSN5, offering a powerful tool to probe the function of the CSN and a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction to the COP9 Signalosome and CSN5
The COP9 signalosome is an evolutionarily conserved multiprotein complex that governs the activity of the estimated 200-plus human Cullin-RING E3 ubiquitin ligases.[1] CRLs are responsible for targeting a vast array of proteins for proteasomal degradation, thereby regulating critical cellular processes such as cell cycle progression, DNA repair, and signal transduction.
The activity of CRLs is tightly regulated by a cycle of neddylation and deneddylation. Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, activates the CRL. Conversely, deneddylation, the removal of NEDD8, is catalyzed by the CSN complex and leads to the inactivation or remodeling of the CRL. The catalytic activity of the CSN resides in its fifth subunit, CSN5 (also known as JAB1), a metalloprotease of the JAMM/MPN+ family.[1] By controlling the neddylation status of CRLs, the CSN fine-tunes their activity and substrate specificity.
This compound: A Selective Inhibitor of CSN5
This compound is a potent and selective, orally available small molecule inhibitor of the CSN5 subunit of the COP9 signalosome.[2] It serves as a critical tool for investigating the physiological roles of the CSN-CRL axis and holds significant potential as an anti-cancer therapeutic.
Mechanism of Action: Uncompetitive Inhibition and the "Orthosteric Molecular Glue" Model
This compound exhibits an uncompetitive mode of inhibition with respect to the NEDD8-conjugated cullin substrate.[3] This means that this compound preferentially binds to the enzyme-substrate complex (CSN-NEDD8-CRL).
Recent structural and biochemical studies have elucidated a novel mechanism of action for this compound, terming it an "orthosteric molecular glue." this compound binds to the active site of CSN5, but its inhibitory potency is dramatically enhanced in the presence of the NEDD8-conjugated substrate. The inhibitor stabilizes the interaction between CSN5 and NEDD8, effectively trapping the CRL in a neddylated and inactive state. This ternary complex formation is a key feature of its potent inhibitory activity.
Quantitative Data
The inhibitory potency of this compound has been characterized in various biochemical and cellular assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 5.8 nM | In vitro deneddylation of NEDD8-modified CRLs | [4] |
| IC50 | ~5.4 nM | In vitro deneddylation of purified NEDD8–CRL4 | [3] |
| IC50 | 16 nM - 26 nM | Cancer cell line viability (3-day treatment) | |
| EC50 | ~50 nM | Deneddylation of all cullins in K562 and 293T cells (4-hour treatment) | [3] |
Cellular Effects of this compound
By inhibiting CSN5, this compound induces the hyperneddylation of cullins, leading to a cascade of downstream cellular consequences.
Inactivation of CRLs and Degradation of Substrate Receptor Modules
The sustained neddylated state of CRLs induced by this compound leads to the auto-ubiquitination and subsequent proteasomal degradation of a subset of their substrate receptor modules (SRMs).[5][6] This effectively inactivates these specific CRLs. For example, treatment with this compound has been shown to decrease the levels of the F-box protein Skp2, the substrate receptor for the SCFSkp2 CRL.[6] Other affected SRMs include Fbxo22, Fbxo30, and βTrCP.[6]
Accumulation of CRL Substrates
The inactivation of specific CRLs results in the stabilization and accumulation of their respective substrates. This is a key mechanism underlying the anti-cancer effects of this compound. Notable substrates that accumulate upon this compound treatment include the cyclin-dependent kinase inhibitors p21 and p27 (substrates of SCFSkp2), Wee1, and pIκBα (substrates of SCFβTrCP), and the transcription factor Nrf2 (a substrate of CRL3KEAP1).[6]
Cell Cycle Arrest and Apoptosis
The accumulation of cell cycle inhibitors such as p21 and p27 leads to cell cycle arrest, primarily at the S-phase.[4][7] In various cancer cell lines, prolonged treatment with this compound induces apoptosis.[7]
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of this compound Action
Experimental Workflow: In Vitro Deneddylation Assay
Detailed Experimental Protocols
In Vitro CSN5 Deneddylation Assay (Fluorescence Polarization)
This protocol is adapted from a high-throughput screening assay for CSN5 inhibitors.[8]
Materials:
-
Purified COP9 Signalosome (CSN)
-
Neddylated Cullin-RING Ligase substrate (e.g., CRL4DDB2-NEDD8) labeled with a fluorescent probe (e.g., PT22)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer.
-
Add 0.25 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 12.5 µL of CSN enzyme solution (final concentration ~150 pM) to each well.
-
Pre-incubate the plate at room temperature for 60 minutes.
-
Initiate the reaction by adding 12.5 µL of the fluorescently labeled neddylated CRL substrate (final concentration ~150 nM).
-
Immediately measure fluorescence polarization (FP) over time using a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Analysis:
-
Plot the change in mP (millipolarization) values over time.
-
Determine the initial reaction rates (v₀) from the linear phase of the progress curves.
-
Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTS) Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well, clear-bottom, tissue culture-treated plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Quantitative Proteomics (TMT-based)
This protocol provides a general workflow for tandem mass tag (TMT)-based quantitative proteomics to identify changes in protein abundance upon this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents
-
C18 solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in Lysis Buffer.
-
Protein Digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with IAA, and digest proteins into peptides with trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT tag according to the manufacturer's instructions.
-
Sample Pooling and Cleanup: Combine the labeled peptide samples and desalt using C18 SPE.
-
Offline Fractionation (Optional but Recommended): Fractionate the pooled peptide sample using high-pH reversed-phase HPLC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by nano-LC-MS/MS.
-
Data Analysis: Use a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
Pooled CRISPR-Cas9 Synthetic Lethality Screen
This protocol outlines a general workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound treatment.[9]
Materials:
-
Cas9-expressing cancer cell line
-
GeCKO (Genome-scale CRISPR Knock-Out) library or other pooled sgRNA library
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
This compound
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmids and packaging vectors.
-
Cell Transduction: Transduce the Cas9-expressing target cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Screening: Split the cell population into two groups: one treated with a sub-lethal dose of this compound and the other with a vehicle control.
-
Cell Passaging: Passage the cells for several doublings, maintaining a sufficient number of cells to preserve library complexity.
-
Genomic DNA Extraction: Harvest cells from both the treated and control populations at the end of the screen and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.
Data Analysis:
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
-
Genes targeted by these depleted sgRNAs are considered potential synthetic lethal partners with this compound.
Conclusion
This compound is a powerful and specific inhibitor of the COP9 signalosome's catalytic subunit, CSN5. Its unique "orthosteric molecular glue" mechanism of action provides a valuable tool for dissecting the complex roles of the CSN-CRL axis in cellular regulation. The detailed quantitative data and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further explore the therapeutic potential of targeting the COP9 signalosome in cancer and other diseases. The continued investigation of this compound and similar compounds will undoubtedly shed more light on the intricate workings of the ubiquitin-proteasome system and pave the way for novel therapeutic strategies.
References
- 1. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. E3-Specific Degrader Discovery by Dynamic Tracing of Substrate Receptor Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
The Role of CSN5i-3 in Inhibiting Deneddylation of NEDD8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The COP9 signalosome (CSN) is a critical regulator of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which play a pivotal role in protein degradation and cellular homeostasis. The catalytic activity of the CSN complex, specifically the deneddylation of NEDD8 from cullin backbones, is mediated by its CSN5 subunit. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making CSN5 a compelling target for therapeutic intervention. CSN5i-3 has emerged as a potent and selective small molecule inhibitor of CSN5. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to the NEDD8 Pathway and the Role of CSN5
The NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) pathway is a ubiquitin-like conjugation cascade essential for the activation of CRLs. The covalent attachment of NEDD8 to a cullin protein, a process termed neddylation, induces a conformational change in the CRL complex, thereby enhancing its ubiquitin ligase activity. This activation is reversible, and the removal of NEDD8, or deneddylation, is catalyzed by the CSN complex, with CSN5 being the catalytic subunit. This dynamic cycle of neddylation and deneddylation is crucial for maintaining the stability and activity of CRLs, which in turn regulate the degradation of a plethora of cellular proteins involved in key processes such as cell cycle progression, DNA repair, and signal transduction. In many cancers, the NEDD8 pathway is hyperactivated, leading to aberrant degradation of tumor suppressor proteins and promoting tumorigenesis.
This compound: A Potent and Selective Inhibitor of CSN5
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the CSN5 subunit of the COP9 signalosome.[1] By inhibiting CSN5, this compound blocks the deneddylation of CRLs, leading to their accumulation in a hyper-neddylated state.[2] This sustained neddylation paradoxically leads to the inactivation of a subset of CRLs by inducing the degradation of their substrate receptor modules (SRMs).[2][3] Consequently, the substrates of these CRLs, which often include tumor suppressor proteins like p21 and p27, are stabilized, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 505.57 g/mol | |
| Chemical Formula | C28H29F2N5O2 | |
| CAS Number | 2375740-98-8 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.
| Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| In vitro Deneddylation Assay | Purified NEDD8-CRL4 | IC50 = 5.4 nM | [5] |
| In vitro Deneddylation of NEDD8-modified CRLs | Biochemical Assay | IC50 = 5.8 nM | [3] |
| Cell-based Deneddylation (all cullins) | K562 and 293T cells | EC50 ≈ 50 nM | [5][6] |
| Cell Viability | Cancer cell line (unspecified) | IC50 = 16 nM and 26 nM | [3] |
| Cell Viability | A2780 (Ovarian Cancer) | Not specified | [3] |
| Cell Viability | BT474 (Breast Cancer) | Not specified | [4] |
| Cell Viability | SKBR3 (Breast Cancer) | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct inhibition of the metalloprotease activity of CSN5. This initiates a cascade of downstream effects on the CRL-mediated protein degradation pathway.
The inhibition of CSN5 by this compound leads to the hyper-neddylation of cullins. This sustained neddylated state can trigger the auto-ubiquitination and subsequent degradation of certain substrate receptor modules (SRMs) of the CRL complex. The loss of SRMs renders the CRL inactive towards its specific substrates.
Experimental Protocols
In Vitro Deneddylation Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the COP9 signalosome.
Materials:
-
Recombinant human COP9 signalosome (CSN) complex
-
Recombinant neddylated Cullin-RING Ligase (e.g., NEDD8-Cul1/Rbx1)
-
This compound
-
Deneddylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-Cullin and anti-NEDD8 antibodies
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in deneddylation buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant CSN complex to the deneddylation buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the CSN complex and incubate for 30 minutes at 30°C to allow for inhibitor binding.
-
Initiate the deneddylation reaction by adding the neddylated CRL substrate to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the specific Cullin and NEDD8.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities for neddylated and un-neddylated cullin to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Chemical Profile of CSN5i-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), a key metalloprotease involved in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs). By targeting CSN5, this compound effectively blocks the deneddylation of cullins, leading to the inactivation of a subset of CRLs and subsequent degradation of their substrate recognition modules. This mechanism disrupts cellular processes critical for cancer cell proliferation and survival, such as cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent in oncology.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, are central to this system, targeting a vast array of proteins for degradation. The activity of CRLs is tightly controlled by a cycle of neddylation and deneddylation, where the attachment and removal of the ubiquitin-like protein NEDD8 from the cullin scaffold dictates the ligase's functional state.[1]
The COP9 signalosome (CSN) is the primary enzyme responsible for the deneddylation of CRLs, with its catalytic activity residing in the CSN5 subunit.[1] Inhibition of CSN5 represents a promising therapeutic strategy to modulate CRL activity and induce anti-tumor effects. This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of CSN5.[2]
Discovery and Chemical Structure
This compound was developed through the optimization of a high-throughput screening hit.[3] Its chemical name is 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H29F2N5O2 | [4] |
| Molecular Weight | 505.57 g/mol | [4] |
| CAS Number | 2375740-98-8 | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [4] |
Mechanism of Action
This compound is a potent and selective inhibitor of the CSN5 subunit of the COP9 signalosome.[4] It acts by trapping CRLs in a neddylated state, which paradoxically leads to the inactivation of a subset of these ligases. This occurs through the induced degradation of their substrate recognition modules (SRMs).[1][2] This targeted disruption of the CRL cycle has profound effects on cellular signaling pathways that are often dysregulated in cancer.
References
CSN5i-3: A Selective Inhibitor of CSN5/Jab1 for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The COP9 signalosome (CSN) subunit 5 (CSN5), also known as c-Jun activation domain-binding protein 1 (Jab1), is a critical regulator of the ubiquitin-proteasome system. It functions as the catalytic subunit of the CSN complex, responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. Dysregulation of CSN5/Jab1 activity is implicated in the pathogenesis of numerous diseases, including cancer, making it an attractive therapeutic target.[1][2][3] CSN5i-3 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of CSN5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of its effects on key signaling pathways.
Introduction to CSN5/Jab1
CSN5/Jab1 is a multifunctional protein that plays a pivotal role in cellular processes such as cell cycle control, DNA damage repair, and apoptosis.[1][2] It is the catalytic heart of the eight-subunit CSN complex, which regulates the activity of CRLs by removing the ubiquitin-like protein NEDD8 from the cullin subunit.[3][4] This deneddylation process is crucial for the dynamic remodeling and activation cycle of CRLs, which in turn target a vast array of substrate proteins for proteasomal degradation.[3][4] Overexpression of CSN5/Jab1 has been observed in various cancers and is often associated with poor prognosis, highlighting its potential as a therapeutic target.[5][6]
This compound: Mechanism of Action
This compound is a selective inhibitor that targets the enzymatic activity of CSN5.[3][7] Its primary mechanism involves blocking the deneddylation of CRLs, which traps them in a neddylated and constitutively active state.[3] This prolonged neddylation leads to the autoubiquitination and subsequent degradation of a subset of CRL substrate recognition modules (SRMs).[3][8] The degradation of SRMs inactivates specific CRLs, leading to the accumulation of their respective substrate proteins. Key substrates that accumulate upon this compound treatment include the cyclin-dependent kinase inhibitors p21 and p27, which are critical regulators of cell cycle progression.[4][5][6] By stabilizing these tumor-suppressive proteins, this compound induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in cancer cells.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CSN-mediated Cul1 deneddylation) | 5.8 nM | Biochemical Assay | [7] |
| IC50 (CSN deneddylation of NEDD8-CRL4) | ~5.4 nM | Biochemical Assay | [8][9] |
| EC50 (Cullin deneddylation) | ~50 nM | K562 and 293T cells | [8][9] |
| IC50 (Cell Viability) | 16 nM - 26 nM | Cancer Cell Line |
Table 1: In Vitro and Cellular Potency of this compound
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CSN5/Jab1 signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for evaluating its effects.
The CSN5/Jab1-CRL Signaling Pathway
Caption: The Cullin-RING Ligase (CRL) activation and substrate degradation cycle regulated by the COP9 Signalosome (CSN) and its catalytic subunit CSN5/Jab1.
Inhibition of CSN5 by this compound
Caption: this compound inhibits the CSN complex, leading to the accumulation of neddylated CRLs, degradation of SRMs, and stabilization of CRL substrates.
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for assessing the effect of this compound on protein levels using Western blot analysis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Viability (MTS) Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cells.[6]
Materials:
-
Breast cancer cell lines (e.g., BT474, SKBR3)[6]
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins following this compound treatment.[4][5][9]
Materials:
-
Cancer cell lines (e.g., K562, HCT116, ALCL cell lines)[4][5][9]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CSN5, anti-p21, anti-p27, anti-Cul1, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentration of this compound for the specified duration (e.g., 1 µM for 4-24 hours).[9]
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/AAD Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[5]
Materials:
-
Cancer cell lines (e.g., ALCL cell lines)[5]
-
This compound
-
Annexin V-FITC and Allophycocyanin (AAD) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and AAD to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure changes in gene expression levels upon this compound treatment.[5]
Materials:
-
Cancer cell lines (e.g., ALCL cell lines)[5]
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for IFN-β, CXCL10, STING, GAPDH)[5]
-
Real-time PCR system
Protocol:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using gene-specific primers and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable research tool for investigating the complex biology of the CSN and CRL pathways. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic.[3][6] This guide provides a foundational understanding of this compound and detailed protocols to facilitate its use in a research setting. Further investigation into the full range of CRLs and cellular processes affected by this compound will continue to uncover its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
The Effect of CSN5i-3 on Substrate Receptor Module Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, playing a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA repair. Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases within the UPS, responsible for recognizing and targeting specific substrates for ubiquitination and subsequent degradation by the proteasome.[1][2]
The activity of CRLs is dynamically regulated by a cycle of neddylation and deneddylation. Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, activates the CRL complex.[3] Conversely, deneddylation, the removal of NEDD8, is catalyzed by the COP9 Signalosome (CSN), an eight-subunit protein complex.[1][3] The catalytic heart of the CSN is the CSN5 subunit (also known as Jab1).[1][4] This regulatory cycle is crucial for exchanging substrate receptor modules (SRMs) and maintaining the stability and function of the CRL network.[5][6]
CSN5i-3 is a potent, selective, and orally available small molecule inhibitor of the CSN5 isopeptidase.[1] By inhibiting CSN5, this compound blocks the deneddylation of cullins, trapping CRLs in a hyper-neddylated and constitutively active state.[1][7] Paradoxically, this sustained activation leads to the inactivation of a subset of CRLs through the autoubiquitination and proteasomal degradation of their specific substrate recognition modules.[1][2][7] This guide provides an in-depth examination of the mechanism of this compound, quantitative data on its effects, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of the COP9 signalosome.[6][8] Its primary mechanism involves the following steps:
-
Inhibition of Deneddylation : this compound directly inhibits the catalytic activity of CSN5, preventing the removal of NEDD8 from the cullin subunit of CRL complexes.[1][7]
-
Hyper-neddylation of Cullins : This inhibition leads to the accumulation of cullins in their neddylated form.[8][9][10]
-
Autoubiquitination and Degradation of SRMs : The constitutively neddylated state of a CRL promotes its own autoubiquitination, specifically targeting the labile substrate receptor module for degradation by the proteasome.[1][6] This is a key distinction from neddylation inhibitors like MLN4924 (pevonedistat), which prevent CRL activation altogether.[6]
-
CRL Inactivation and Substrate Stabilization : The degradation of the SRM effectively inactivates the specific CRL, leading to the accumulation and stabilization of its cognate substrates.[5][6] For example, inhibition by this compound leads to the degradation of the SRM SKP2, which in turn stabilizes CRL substrates like p21 and p27.[5]
This targeted degradation of SRMs is selective, meaning this compound inactivates only a subset of CRLs, leading to differential effects on various cell lines and cellular processes.[1][2]
Quantitative Data
The following tables summarize the key quantitative findings regarding the activity and effects of this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line / System | Comments | Source |
| IC₅₀ (CSN Deneddylation) | 5.8 nM | Biochemical Enzyme Assay | In vitro inhibition of NEDD8-modified CRL deneddylation. | [7] |
| IC₅₀ (CSN Deneddylation) | ~5.4 nM | Purified NEDD8-CRL4 | In vitro deneddylation reaction. | [6][8] |
| EC₅₀ (Cullin Deneddylation) | ~50 nM | K562 and 293T cells | Half-maximal effective concentration for preventing deneddylation of all tested cullins in cells. | [8] |
| IC₅₀ (Cell Viability) | 16 - 26 nM | Cancer Cell Line | Concentration-dependent effects after 3 days of treatment. | [7] |
Table 2: Summary of Proteomic Changes Induced by this compound
Quantitative proteomic analysis in K562 cells treated with 1 µM this compound revealed significant changes in the proteome over 24 hours.[6]
| Protein Category | Regulation | Key Examples | Implication | Source |
| CRL Substrate Receptors & Adaptors | Downregulated | DDB1, SKP1, FBXO9, DCAF11, DTL | Degradation of the SRM and adaptor proteins, leading to CRL inactivation. | [6][8] |
| CSN Subunits | Downregulated | COPS2, COPS3, COPS4, COPS5, COPS7A | This compound treatment leads to the destabilization of the CSN complex itself. | [6][8] |
| Ubiquitin E2 Enzymes for CRLs | Downregulated | UBE2D3, UBE2G1 | Suggests a broader impact on the ubiquitin conjugation machinery. | [8] |
| Known CRL Substrates | Upregulated | CDT1, p21, p27, GMNN, WEE1 | Stabilization of proteins that are normally targeted for degradation by CRLs. | [5][6][8] |
Signaling and Experimental Workflow Diagrams
CRL Neddylation-Deneddylation Cycle
Caption: The CRL cycle of neddylation and deneddylation, showing inhibition by this compound.
This compound Induced SRM Degradation Pathway
Caption: Logical flow from this compound inhibition to substrate receptor module (SRM) degradation.
Experimental Workflow for Protein Analysis
Caption: Workflow for analyzing protein level changes after this compound treatment.
Experimental Protocols
Western Blotting for Cullin Neddylation and SRM Levels
This protocol is used to assess the neddylation status of cullins and the protein levels of SRMs and their substrates following this compound treatment.
A. Cell Lysis
-
Culture cells (e.g., K562, HCT116) to 70-80% confluency.[5][8]
-
Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for the specified time (e.g., 2, 4, 8, or 24 hours).[6][7][8]
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add ice-cold 1X cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate and incubate on ice for 5 minutes.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Sonicate the lysate on ice (e.g., three 5-second pulses) to shear DNA and reduce viscosity.[11]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
B. SDS-PAGE and Immunoblotting
-
Prepare protein samples by mixing the lysate with 3X or 4X SDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (polyacrylamide percentage dependent on target protein size).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CUL1, anti-SKP2, anti-p27, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The neddylated cullin will appear as a higher molecular weight band (~8 kDa shift) compared to the unneddylated form.
Immunoprecipitation (IP) for CRL Complex Analysis
This protocol can be adapted to study the association of components within a CRL complex following this compound treatment.
-
Prepare cell lysates as described in the Western Blotting protocol (Section A, steps 1-8), using a non-denaturing IP lysis buffer.[11][12]
-
Pre-clear the lysate by incubating it with Protein A/G magnetic beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.[11]
-
Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add the primary antibody specific to a CRL component (e.g., anti-CUL4A) to the pre-cleared lysate (typically 1-5 µg of antibody per 500-1000 µg of lysate).[11]
-
Incubate overnight at 4°C with gentle rotation to form the immunocomplex.[11]
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with rotation to capture the immunocomplex.
-
Pellet the beads using a magnetic separation rack and discard the supernatant.[11]
-
Wash the beads five times with 500 µL of cold lysis buffer to remove non-specifically bound proteins.[11]
-
After the final wash, elute the bound proteins by resuspending the beads in 20-40 µL of 1X SDS sample buffer and heating at 95-100°C for 5 minutes.[11]
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
-
Analyze the eluate by Western Blotting as described above to detect co-precipitated proteins.
Cell Viability Assay (MTT/MTS-based)
This protocol measures cell metabolic activity as an indicator of cell viability or proliferation after treatment with this compound.[13][14]
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control (DMSO). Include wells with media only as a background control.
-
Incubate the plate for the desired duration (e.g., 72 hours).[7]
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions (e.g., 10 µL per 100 µL of media).[14]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[14]
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14] This step is not required for MTS, XTT, or WST-1 assays, which produce a soluble product.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.
Quantitative Proteomics Workflow (TMT-based)
This workflow provides a global, unbiased view of protein expression changes induced by this compound.[6]
-
Sample Preparation : Treat cells with this compound or vehicle control for various time points (e.g., 2, 8, 24 hours), then harvest and lyse the cells as previously described.[6]
-
Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling : Label the peptides from each condition and time point with a different tandem mass tag (TMT) reagent. TMT labeling allows for the multiplexing (combining) of multiple samples for simultaneous analysis.[6]
-
Fractionation : Combine the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis : Analyze each fraction using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptide ions.
-
Data Analysis : Use specialized software to identify the peptides from the fragmentation spectra and quantify the relative abundance of each peptide across the different samples based on the signal from the TMT reporter ions.
-
Bioinformatics : Perform statistical analysis to identify proteins that are significantly up- or downregulated. Further analysis, such as gene ontology (GO) enrichment, can reveal the biological processes most affected by the treatment.[8]
Conclusion
This compound is a powerful chemical probe for dissecting the complex regulation of the Cullin-RING ligase network. Its mechanism of action—inducing the autoubiquitination and subsequent degradation of substrate receptor modules by locking CRLs in a neddylated state—provides a unique strategy for inactivating specific CRLs.[1] This contrasts with neddylation inhibitors that cause a global shutdown of CRL activity. The quantitative proteomic and biochemical data clearly demonstrate a this compound-dependent decrease in multiple CRL components and a corresponding increase in CRL substrates.[6] The detailed protocols and workflows provided in this guide offer a robust framework for researchers to investigate the nuanced effects of CSN5 inhibition in various biological contexts, furthering our understanding of the UPS and paving the way for potential therapeutic applications in diseases like cancer.[1][2]
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the role of neddylation in tumor microenvironment modulation: common outcome of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. Immunoprecipitation [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of CSN5i-3 on Cell Cycle Progression and Apoptosis: A Technical Guide
Executive Summary: CSN5i-3 is a potent and selective small molecule inhibitor of the COP9 Signalosome (CSN) subunit 5, also known as Jab1. The CSN complex plays a crucial role in regulating the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which are master regulators of the stability of numerous proteins involved in cell cycle control and apoptosis. By inhibiting the deneddylating activity of CSN5, this compound traps CRLs in a hyperneddylated and often inactive state, leading to the accumulation of key CRL substrates. This disruption of cellular protein homeostasis results in potent anti-proliferative and pro-apoptotic effects in various cancer cell models. This document provides a detailed overview of the mechanisms through which this compound modulates cell cycle progression and induces apoptosis, summarizes key quantitative data, and outlines standard experimental protocols for its study.
Introduction to the COP9 Signalosome (CSN) and CSN5
The COP9 Signalosome is an evolutionarily conserved, multi-subunit protein complex that functions as a central regulator of the ubiquitin-proteasome system.[1] A primary function of the CSN is to deconjugate the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs.[1] This deneddylation is essential for the proper cycling and activity of CRLs, which target a vast array of substrate proteins for degradation.[1]
The catalytic core of the CSN is the CSN5 subunit.[1] CSN5/Jab1 is frequently overexpressed in various cancers and is associated with poor prognosis.[2] Its central role in controlling the stability of numerous oncoproteins and tumor suppressors makes it a compelling therapeutic target. This compound was developed as a selective, orally available inhibitor of CSN5, providing a powerful tool to probe the function of the CSN and for potential anti-cancer therapy.[1]
Mechanism of Action of this compound
This compound directly inhibits the isopeptidase activity of the CSN5 subunit. This action prevents the removal of NEDD8 from cullin proteins. The consequence is the accumulation of CRLs in a neddylated state.[3] While neddylation is initially activating for CRLs, the inability to cycle between neddylated and deneddylated states, as induced by this compound, leads to the autoubiquitination and degradation of certain substrate receptor modules (SRMs).[1] This ultimately inactivates a subset of CRLs, leading to the stabilization and accumulation of their specific substrates, many of which are critical regulators of the cell cycle and apoptosis.[2][3]
Impact on Cell Cycle Progression
This compound has been shown to induce cell cycle arrest at different phases, primarily G1 and G2/M, in a cell-type-dependent manner. This is a direct consequence of the stabilization of key cell cycle regulators.
G1 Phase Arrest
In several cancer cell lines, including breast and anaplastic large cell lymphoma (ALCL), this compound treatment leads to a significant arrest in the G1 phase of the cell cycle.[2][4] This arrest is mechanistically linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors.[4] Specifically, proteins like p21, p27, and p57 are known substrates of CRL complexes (e.g., SCF-Skp2).[3][4] Inhibition of CSN5 by this compound prevents the degradation of these CDK inhibitors, allowing them to accumulate and inhibit the activity of Cyclin-CDK complexes (like Cyclin E-CDK2) that are essential for the G1/S transition.[3][5]
G2/M Phase Arrest and DNA Rereplication
In other cellular contexts, such as in K562 leukemia cells, treatment with this compound results in an accumulation of cells in the G2/M phase.[6] Prolonged treatment can even lead to DNA rereplication, where cells contain more than 4N DNA content.[6] This phenotype is linked to the disruption of pathways that control DNA replication licensing.[6] A key protein in this process is Geminin, an inhibitor of the replication licensing factor Cdt1.[7] The stability of Geminin is regulated by the Anaphase-Promoting Complex (APC/C). The activity of APC/C is, in turn, regulated by CRL complexes. This compound treatment can lead to the degradation of SCF-FBXO5, which results in the premature activation of APC/C and subsequent degradation of its substrates, including Geminin.[6] Loss of Geminin in G2 allows for the re-licensing of replication origins and can trigger a G2 arrest via a Chk1-dependent checkpoint.[6][8][9]
Quantitative Data Summary: Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Source |
| Breast Cancer (BT474, SKBR3) | Control | Baseline | Baseline | Baseline | [2] |
| This compound | Increased | Decreased | No significant change | [2] | |
| Leukemia (K562) | Control (24h) | ~45 | ~40 | ~15 | [6] |
| 1 µM this compound (24h) | ~30 | ~35 | ~35 | [6] | |
| 1 µM this compound (72h) | Decreased | Decreased | Accumulation & >4N DNA | [6] | |
| Ovarian Cancer (A2780) | This compound | Not specified | Arrest at S-phase | Not specified |
Note: Specific percentage values are not always available in the literature; trends are indicated where applicable.
Induction of Apoptosis
Inhibition of CSN5 with this compound is a potent inducer of apoptosis in a wide range of cancer cells.[2] This effect is often observed concurrently with cell cycle arrest.
Apoptotic Pathways and Markers
The induction of apoptosis by this compound is confirmed by several hallmark indicators of programmed cell death. A key marker observed is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[2] Studies have also utilized Annexin V/Propidium Iodide (PI) or Annexin V/AAD staining to quantify apoptotic cells.[4] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early event in apoptosis, while PI or AAD enters cells with compromised membrane integrity, marking late apoptotic or necrotic cells.[10][11] In some cell types, a slight increase in apoptosis of 10-15% has been noted.[4]
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of COP9 signalosome subunits differentially affects the CSN complex and target protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Geminin deploys multiple mechanisms to regulate Cdt1 before cell division thus ensuring the proper execution of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-replication induced by geminin depletion occurs from G2 and is enhanced by checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geminin deficiency causes a Chk1-dependent G2 arrest in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of CSN5i-3 in Cancer Cell Lines: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The COP9 signalosome (CSN), and specifically its catalytic subunit CSN5 (also known as Jab1), has emerged as a critical regulator of the ubiquitin-proteasome system. Its dysregulation is frequently associated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of CSN5.[1][3][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its multifaceted effects on various cancer cell lines, and standardized protocols for its investigation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of CSN5 inhibition.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting a crucial regulatory node in the ubiquitin-proteasome system: the Cullin-RING E3 ubiquitin ligases (CRLs). CRLs are the largest family of E3 ligases and are responsible for targeting a vast number of proteins for degradation, including key regulators of the cell cycle and apoptosis.[1][3]
The activity of CRLs is controlled by a cyclical process involving the attachment and removal of a ubiquitin-like protein called NEDD8, a process termed neddylation and deneddylation.
-
CRL Activation: The attachment of NEDD8 (neddylation) to the cullin subunit of the CRL complex activates the ligase.
-
CSN5's Role: The CSN complex, with CSN5 as its catalytic core, removes NEDD8 (deneddylation). This deneddylation is essential for recycling the CRL, allowing it to exchange its substrate recognition module (SRM) and target new substrates.[1][3]
-
This compound Inhibition: this compound potently and selectively inhibits the deneddylase activity of CSN5.[4][6] This action traps CRLs in a permanently neddylated and active state.[1][3]
-
Consequence of Inhibition: The sustained neddylation leads to the auto-ubiquitination and subsequent degradation of the CRL's own SRM.[1][3] With the SRM destroyed, the CRL is inactivated. This leads to the accumulation of tumor-suppressive proteins that would normally be targeted for degradation, such as the cell cycle inhibitors p21 and p27.[2][7][8]
This compound is characterized as an uncompetitive inhibitor of the COP9 Signalosome, with an IC50 of approximately 5.4 nM in biochemical deneddylation assays.[9]
Caption: Mechanism of this compound action on the CRL cycle.
Quantitative Data on this compound's Effects
This compound demonstrates potent activity across a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Context / Cell Line | Reference |
| IC50 (Deneddylation) | 5.8 nM | Biochemical assay inhibiting deneddylation of NEDD8-modified CRLs. | [4][6] |
| IC50 (Cell Viability) | 16 nM | Cancer cell line (Bio-Techne batch). | [6] |
| IC50 (Cell Viability) | 26 nM | Cancer cell line (Novartis batch). | [6] |
| EC50 (Cullin Deneddylation) | ~50 nM | K562 and 293T cells. | [10] |
Table 2: Summary of Cellular Effects in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Cellular Effects | Reference |
| Breast Cancer | BT474, SKBR3 | Suppressed cell proliferation, induced apoptosis, G1 phase cell cycle arrest. | [2] |
| Prostate Cancer | LNCaP, C4-2, 22Rv1, PC3 | Inhibited cell proliferation, induced apoptosis (in AR+ cells), suppressed AR signaling, increased DNA damage. | [11][12] |
| Anaplastic Large Cell Lymphoma (ALCL) | 5 ALCL cell lines | Decreased cell growth, slight increase in apoptosis (10-15%), cell cycle arrest. | [8] |
| Ovarian Cancer | A2780 | Down-regulation of COPS5, S-phase cell cycle arrest. | [6] |
| Colon Carcinoma | HCT116 | Accumulation of neddylated Cul1. | [13] |
| Leukemia | K562 | G2 arrest, DNA rereplication, apoptosis. | [9] |
Table 3: Key Protein Expression Changes Induced by this compound
| Protein | Change | Function / Pathway | Cancer Type / Cell Line | Reference |
| p27 | Increased | Cell Cycle Inhibitor (Tumor Suppressor) | Breast (BT474, SKBR3), ALCL | [2][8] |
| p21 | Increased | Cell Cycle Inhibitor (Tumor Suppressor) | ALCL | [8] |
| Cleaved PARP | Increased | Apoptosis Marker | Breast (BT474, SKBR3), Prostate (AR+) | [2][12] |
| Jab1/CSN5 | Decreased | Target of this compound; Oncogene | Breast (BT474, SKBR3), ALCL | [2][8] |
| Skp2 | Decreased | Substrate Recognition Module of SCF E3 Ligase | HCT116, SU-DHL-1 xenografts | [3][7] |
| GMNN (Geminin) | Decreased | DNA Replication Inhibitor | K562 | [9] |
| Androgen Receptor (AR/AR-V7) | Decreased | Oncogenic Driver in Prostate Cancer | Prostate (C4-2, LNCaP, 22Rv1) | [12] |
| Neddylated Cullins | Increased | Direct consequence of CSN5 inhibition | HCT116, K562 | [1][9][13] |
Experimental Protocols and Workflows
Investigating this compound involves a standard set of in vitro assays to determine its effects on cell viability, cell cycle progression, apoptosis, and protein expression.
Caption: General experimental workflow for in vitro analysis.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis
Objective: To quantify changes in the expression levels of key proteins (e.g., p27, cleaved PARP, neddylated cullins) following this compound treatment.
Methodology:
-
Cell Lysis: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., 1 µM) for a set time (e.g., 24 hours).[3] Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on apoptosis induction and cell cycle distribution.
Methodology:
-
Cell Preparation: Culture and treat cells as described for Western Blot analysis. For apoptosis, collect both adherent and floating cells. For cell cycle, harvest adherent cells.
-
Staining for Apoptosis: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes.
-
Staining for Cell Cycle: Wash cells with PBS, then fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours. Centrifuge to remove ethanol, wash with PBS, and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Analysis: Compare the results from this compound-treated samples to the vehicle control to quantify changes.
In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. In a nude mouse xenograft model using SU-DHL-1 lymphoma cells, oral administration of this compound significantly suppressed tumor growth compared to a vehicle control.[3][14] Similarly, in breast cancer xenograft models, this compound exerted a potent anticancer effect.[2] These findings underscore the compound's potential as an orally bioavailable therapeutic agent for cancer treatment.[1][3]
Conclusion and Future Directions
This compound is a first-in-class inhibitor of the COP9 signalosome subunit CSN5, demonstrating significant preclinical anti-tumor activity across various cancer types. Its mechanism, which involves trapping CRLs in an active state to induce SRM degradation and subsequent stabilization of tumor suppressors, presents a unique therapeutic strategy.
Future research should focus on:
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy. Studies suggest that cancers with a high dependency on Geminin (GMNN) may be more sensitive.[9]
-
Combination Therapies: Exploring synergistic combinations of this compound with other anticancer agents. For instance, it has been shown to synergize with PARP inhibitors in prostate cancer models.[12]
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to CSN5 inhibition to inform the development of next-generation inhibitors and rational combination strategies.
-
Immune Modulation: Assessing the role of CSN5 inhibition in modulating anti-tumor immune responses, as initial findings suggest a link to type-I interferon signaling.[8]
This guide provides a robust framework for the continued investigation of this compound, a promising agent in the landscape of targeted cancer therapy.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. A first-in-class small molecule inhibitor of the COP9 signalosome subunit 5 for the treatment of cancer - OAK Open Access Archive [oak.novartis.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Impact of CSN5i-3 on RhoGTPase Activity and Endothelial Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), on RhoGTPase activity and endothelial integrity. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on vascular biology.
Executive Summary
This compound is a small molecule inhibitor that targets the deneddylase activity of CSN5, a key component of the COP9 signalosome.[1] By inhibiting CSN5, this compound prevents the removal of the ubiquitin-like protein NEDD8 from Cullin-RING ligases (CRLs), thereby locking them in a neddylated and constitutively active state.[1] This sustained activation of CRLs unexpectedly triggers a signaling cascade that profoundly disrupts endothelial barrier function.
Mechanistically, this compound treatment of endothelial cells leads to the activation of the NF-κB signaling pathway.[2] This, in turn, transcriptionally upregulates the expression of RhoGTPases, particularly RhoB and to a lesser extent RhoA.[3] The increased expression and activity of these RhoGTPases promote the formation of actin stress fibers and enhance myosin light chain (MLC) phosphorylation, leading to increased cell contraction.[4] These cytoskeletal rearrangements result in the disruption of adherens junctions, characterized by a jagged and discontinuous distribution of VE-cadherin, ultimately compromising endothelial integrity and increasing vascular permeability.[4][5]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CSN5 deneddylase activity) | 5.8 nM | Biochemical Assay | [1] |
| IC50 (Cell Viability - A2780) | 16 - 26 nM | A2780 ovarian cancer cells | [5] |
| EC50 (Cullin deneddylation) | ~50 nM | K562 and 293T cells | [6] |
Table 2: Effect of this compound on RhoGTPase Expression in HUVECs (5-hour treatment)
| Treatment | Fold Increase in RhoA Expression (vs. Control) | Fold Increase in RhoB Expression (vs. Control) | Reference |
| 1 µM this compound | Slight Increase | ~2-fold | [3] |
| 4 µM this compound | Slight Increase | ~5-fold | [3] |
Table 3: Effect of this compound on Endothelial Barrier Function
| Assay | Effect of this compound | System | Reference |
| Endothelial Resistance (ECIS) | Reduced endothelial barrier resistance | HUVEC monolayer | [5] |
| Macromolecule Leakage | Increased in vitro and in vivo | HUVECs and Zebrafish embryos | [1] |
| Vascular Permeability | Increased dextran (B179266) leakage from intersegmental vessels | Zebrafish embryos | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its impact on endothelial cells.
References
- 1. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Signaling Pathways Modulated by CSN5i-3
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the intricate signaling cascades affected by CSN5i-3, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5). By preventing the deneddylation of Cullin-RING ligases (CRLs), this compound locks a subset of these E3 ubiquitin ligases in an active, neddylated state. This sustained activation paradoxically leads to the auto-degradation of their substrate recognition modules (SRMs), thereby inactivating the ligase complex and stabilizing its downstream targets. This document provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: The Cullin-RING Ligase Cycle Arrest
This compound's primary molecular target is the metalloprotease activity of CSN5, which is responsible for removing the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs. Inhibition of this deneddylation step traps the CRLs in a neddylated, and thus active, conformation. However, this prolonged activation of certain CRLs, such as SCFSkp2, triggers the degradation of their specific SRMs (e.g., Skp2). The loss of the SRM prevents the recognition and ubiquitination of substrate proteins, leading to their accumulation. This mechanism underpins the diverse cellular effects of this compound.
Key Signaling Pathways Affected by this compound
NF-κB Signaling Pathway
This compound treatment has been shown to activate the pro-inflammatory NF-κB pathway. This occurs through the degradation of the inhibitor of κBα (IκBα), likely mediated by the sustained activation of a Cullin-1 RING ligase. The degradation of IκBα releases NF-κB to translocate to the nucleus and induce the transcription of target genes, including those involved in inflammation and cell adhesion.
Rho/ROCK Signaling and Endothelial Barrier Disruption
A direct consequence of NF-κB activation by this compound in endothelial cells is the increased expression of RhoB and, to a lesser extent, RhoA. This leads to the activation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ROCK, in turn, phosphorylates Myosin Light Chain (MLC), which enhances cell contractility and results in the disruption of the endothelial barrier, leading to increased vascular permeability.
Cell Cycle Control and Apoptosis
In cancer cells, this compound exerts potent anti-proliferative effects by inducing cell cycle arrest and apoptosis. By inhibiting the degradation of the cyclin-dependent kinase inhibitor p27 (a substrate of the SCFSkp2 CRL), this compound treatment leads to the accumulation of p27, which in turn causes a G1 phase cell cycle arrest. Furthermore, this compound treatment leads to the induction of apoptosis, as evidenced by the increased levels of cleaved Poly (ADP-ribose) polymerase (PARP).
p53 Signaling and DNA Damage Response
In the context of prostate cancer, this compound has been shown to activate the p53 signaling pathway. CSN5 is known to regulate p53 and its primary inhibitor, MDM2. By inhibiting CSN5, this compound can lead to the stabilization of p53, promoting apoptosis. Additionally, this compound treatment has been observed to inhibit the DNA repair pathway, resulting in an accumulation of DNA damage. This suggests a potential synergistic effect with DNA-damaging agents or PARP inhibitors.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Deneddylation) | Biochemical Assay | 5.8 nM | |
| IC50 (Cell Viability) | A2780 (ovarian) | 26 nM (Novartis), 16 nM (Bio-Techne) | |
| IC50 (Cell Viability) | C4-2 (prostate) | ~1 µM | |
| IC50 (Cell Viability) | PC3 (prostate) | ~10 µM | |
| Effective Concentration (Endothelial Barrier Disruption) | HUVECs | ≥ 1 µM | |
| Effective Concentration (Cullin-3 Neddylation in vivo) | Zebrafish Embryos | 50 µM |
Experimental Protocols
Western Blot Analysis for Protein Expression/Phosphorylation
This protocol is for the detection of changes in protein levels (e.g., RhoB, p27, cleaved PARP) or phosphorylation status (e.g., MLC) following this compound treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 5, 24, or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-RhoB, anti-p27, anti-cleaved PARP, anti-phospho-MLC) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein like GAPDH.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD, according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
This guide provides a foundational understanding of the cellular consequences of this compound treatment. The pleiotropic effects stemming from the targeted inhibition of CSN5 highlight its potential as a therapeutic agent and a valuable tool for dissecting the complex regulatory networks governed by the ubiquitin-proteasome system. Further research will continue to unravel the full spectrum of signaling pathways influenced by this potent inhibitor.
Methodological & Application
Application Notes and Protocols for CSN5i-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome (CSN) subunit 5 (CSN5), also known as JAB1 (c-Jun activation domain-binding protein 1).[1][2][3] The COP9 signalosome is a crucial regulator of the Cullin-RING E3 ubiquitin ligase (CRL) family, the largest group of E3 ubiquitin ligases in humans.[1][4] CRLs are involved in numerous cellular processes, including cell cycle progression, apoptosis, and DNA damage response.[1][5] this compound exerts its effect by inhibiting the deneddylase activity of CSN5, which traps CRLs in a neddylated and hyperactive state. This leads to the auto-degradation of a subset of CRL substrate recognition modules, thereby inactivating these specific CRLs and causing the accumulation of their substrates.[1][6] These accumulated substrates, often tumor suppressors like p21 and p27, can induce cell cycle arrest and apoptosis in cancer cells.[2][4][7]
Mechanism of Action
This compound specifically targets the metalloprotease activity of CSN5, which is responsible for removing the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs (deneddylation).[1][8] By inhibiting this process, this compound locks CRLs in their active, neddylated state.[6] This sustained activation leads to the ubiquitination and subsequent degradation of the CRL's own substrate receptor module (SRM).[1][6] The loss of the SRM inactivates the ligase, leading to the accumulation of its specific substrate proteins. This targeted inactivation of a subset of CRLs underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines.[1][2]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Reference |
| A2780 | Ovarian Cancer | 3 days | 16 nM - 26 nM | [6] |
| K562 | Chronic Myelogenous Leukemia | 4 hours | EC50 ~50 nM (for deneddylation) | [9][10] |
| 293T | Embryonic Kidney | 4 hours | EC50 ~50 nM (for deneddylation) | [9][10] |
| HCT116 | Colorectal Carcinoma | Not specified | 1 µM (used for treatment) | [4] |
| BT474 | Breast Cancer | Not specified | Not specified (effective in suppressing proliferation) | [2] |
| SKBR3 | Breast Cancer | Not specified | Not specified (effective in suppressing proliferation) | [2] |
| C4-2 | Prostate Cancer | 3 days | Potent response (concentration not specified) | [5][11] |
| LNCaP | Prostate Cancer | 3 days | 5 µM (used for treatment) | [11] |
| 22Rv1 | Prostate Cancer | 3 days | 5 µM (used for treatment) | [11] |
| PC3 | Prostate Cancer | 3 days | 10 µM (used for treatment) | [11] |
| ALCL cell lines | Anaplastic Large Cell Lymphoma | Not specified | Effective at various concentrations | [3] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO up to 100 mM.[6]
-
Storage: Store the compound as a solid at -20°C.[6] For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BT474, SKBR3, prostate cancer cell lines)[2][3]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).[11]
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to assess the effect of this compound on the levels of specific proteins involved in the CRL pathway and downstream signaling.
Materials:
-
Cancer cell line of interest (e.g., HCT116, ALCL cell lines)[3][4]
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or 10 cm dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Neddyl-Cul1, anti-p27, anti-cleaved PARP, anti-Jab1/CSN5)[2][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for the specified time (e.g., 2, 8, or 24 hours).[9][12]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the Cullin-RING Ligase (CRL) cycle.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. The COP9 signalosome reduces neuroinflammation and attenuates ischemic neuronal stress in organotypic brain slice culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CSN5i-3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 signalosome subunit 5 (CSN5), also known as JAB1.[1][2][3] CSN5 is the catalytic subunit of the COP9 signalosome (CSN) complex, a key regulator of Cullin-RING E3 ubiquitin ligases (CRLs).[2][4] CRLs constitute the largest family of E3 ubiquitin ligases and are involved in the regulation of numerous cellular processes by targeting a wide array of proteins for proteasomal degradation. The activity of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation. The CSN complex, through the metalloprotease activity of CSN5, removes NEDD8 from cullins (deneddylation), which is crucial for the exchange of substrate receptors and the overall stability and function of CRLs.[4]
This compound inhibits the deneddylating activity of CSN5, thereby trapping CRLs in a neddylated state.[2][5] This leads to the inactivation of a subset of CRLs, often by inducing the degradation of their substrate recognition modules (SRMs).[6] The resulting accumulation of CRL substrates and disruption of CRL-dependent pathways can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and modulation of inflammatory signaling pathways.[1][3][4] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.
Data Presentation: Recommended Concentrations of this compound
The following table summarizes the effective concentrations of this compound used in various in vitro assays based on published literature. The optimal concentration for a specific experiment will depend on the cell type, assay duration, and desired endpoint.
| Assay Type | Cell Line/System | Concentration Range | Incubation Time | Key Observations |
| Biochemical Assay | Purified NEDD8-CRL4 | IC50: ~5.4 - 5.8 nM | N/A | Inhibition of CSN5-mediated deneddylation.[3][7][8] |
| Cellular Deneddylation Assay | K562, 293T | EC50: ~50 nM | 4 hours | Accumulation of neddylated cullins.[7][8] |
| HCT116 | 1 µM | Not Specified | Accumulation of neddylated Cul1.[4] | |
| Cell Viability/Proliferation | A2780 (ovarian cancer) | IC50: 16 - 26 nM | 3 days | Inhibition of cell proliferation.[6][9] |
| BT474, SKBR3 (breast cancer) | Not Specified | Not Specified | Suppression of cell proliferation.[1] | |
| Various Prostate Cancer Cells | 1 µM - 10 µM | 3 days | Inhibition of cell proliferation, induction of apoptosis.[10] | |
| Western Blotting | K562 | 1 µM | 2, 8, 24 hours | Degradation of CRL substrate receptors.[7] |
| HCT116 | 100 nM | 2 hours | Altered Cullin Cul4A levels.[6][9] | |
| HUVECs | 1 µM, 4 µM | 5 hours | Increased RhoB expression.[4] | |
| BV2 (microglia) | Not Specified | Not Specified | Increased CUL1 neddylation and NF-κB activation.[11] | |
| Apoptosis Assay | Prostate Cancer Cells (C4-2, PC3) | 1 µM, 10 µM | Not Specified | Induction of apoptosis (Annexin V positive).[10] |
| Rho GTPase Activity Assay | HUVECs | 1 µM, 4 µM | 5 hours | Increased RhoB activity.[4] |
| NF-κB Pathway Analysis | HUVECs | 1 µM, 4 µM | 1, 5, 8, 16 hours | Decreased IκBα, increased p-p65.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in in vitro experiments.
Caption: Mechanism of action of this compound on the Cullin-RING Ligase (CRL) cycle.
Caption: General experimental workflow for using this compound in in vitro assays.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all other values. Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration to determine the IC50 value.
Western Blot for Cullin Neddylation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cullin1, anti-NEDD8)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 50 nM - 1 µM) or DMSO for the specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cullin1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. The neddylated form of the cullin will appear as a band with a higher molecular weight (~8 kDa shift).
Apoptosis Assay (Annexin V Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1-10 µM) or DMSO for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Rho GTPase Activity Assay (Pull-down Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Rho Activation Assay Kit (containing Rhotekin-RBD beads or similar for RhoA/B/C)
-
Lysis/Wash Buffer
-
GTPγS (positive control) and GDP (negative control)
-
Primary antibody against the specific Rho GTPase (e.g., RhoB)
Procedure:
-
Cell Treatment: Grow cells to near confluency and serum-starve overnight. Treat with this compound (e.g., 1-4 µM) or DMSO for the desired time (e.g., 5 hours).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer provided in the kit.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down:
-
Normalize the protein concentration for all samples.
-
Incubate the lysates with Rhotekin-RBD beads (or equivalent) for 1 hour at 4°C with gentle rotation.
-
As controls, incubate lysates from untreated cells with GTPγS (positive control) or GDP (negative control) before adding the beads.
-
-
Washing: Wash the beads three times with wash buffer.
-
Elution and Western Blotting: Elute the bound proteins by adding Laemmli sample buffer and boiling. Analyze the eluates by western blotting using an antibody specific for the Rho GTPase of interest. Also, run a western blot on the total cell lysates to determine the total amount of the Rho GTPase.
Conclusion
This compound is a valuable tool for investigating the roles of the COP9 signalosome and Cullin-RING ligases in various cellular processes. The provided concentration ranges and detailed protocols offer a starting point for researchers to design and execute robust in vitro experiments. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CSN5i-3 treatment duration for observing cellular effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit CSN5. The provided protocols offer detailed methodologies for observing these effects in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor that targets the deneddylase activity of CSN5, a key component of the COP9 signalosome.[1] The primary function of CSN is to remove the ubiquitin-like protein NEDD8 from cullin-RING ligases (CRLs), a process essential for the proper regulation of these E3 ubiquitin ligases.[1] By inhibiting CSN5, this compound traps CRLs in a neddylated and constitutively active state.[2] This prolonged activation, however, paradoxically leads to the inactivation of a subset of CRLs through the autoubiquitination and subsequent degradation of their substrate receptor subunits.[1][3] This disruption of the CRL cycle affects numerous cellular processes, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1]
Mechanism of Action
This compound acts as an uncompetitive inhibitor of CSN5, meaning it binds to the enzyme-substrate complex.[3][4] This leads to the accumulation of neddylated cullins, which can be observed within hours of treatment.[3][4] The half-maximal effective concentration (EC50) for the deneddylation of cullins in cell lines like K562 and 293T is approximately 50 nM.[3][4]
Cellular Effects and Recommended Treatment Durations
The cellular consequences of this compound treatment are diverse and time-dependent. Key observable effects include alterations in protein stability, cell cycle progression, and induction of apoptosis.
1. Alterations in Protein Expression:
Inhibition of CSN5 and subsequent CRL dysregulation leads to significant changes in the cellular proteome. Substrates of the affected CRLs accumulate, while some CRL components themselves are degraded.
-
Early Effects (2-8 hours): Changes in the levels of specific proteins can be detected within a few hours of treatment. This includes the downregulation of CRL substrate receptors and the upregulation of their substrates.[3][4]
-
Late Effects (24 hours): More widespread changes in the proteome are evident after 24 hours of treatment.[3][4]
2. Cell Cycle Arrest:
This compound treatment has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.
-
G1 Phase Arrest: In breast cancer cell lines such as BT474 and SKBR3, this compound has been observed to cause G1 phase cell cycle arrest.[5] This is often associated with the accumulation of CDK inhibitors like p27.[5]
-
G2/M Arrest and DNA Rereplication: In other cell lines like K562, treatment with 1 µM this compound leads to G2 arrest and can induce DNA rereplication, a hallmark of disrupted DNA licensing.[3] These effects are typically observed after 24 to 72 hours of treatment.[3]
3. Induction of Apoptosis:
Prolonged treatment with this compound can lead to programmed cell death.
-
Apoptosis Induction (24-72 hours): Significant induction of apoptosis is typically observed after 24 hours of treatment and can become more pronounced at 48 and 72 hours.[5][6] This can be measured by the cleavage of PARP or by using assays such as Annexin V staining.[5][6] In some cell types, initial disruption of cellular processes like endothelial barrier function occurs without apoptosis, which is only observed at later time points (e.g., 24 hours).[7]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations for observing key cellular effects of this compound.
Table 1: Effective Concentrations of this compound
| Parameter | Cell Line(s) | Concentration | Reference(s) |
| IC50 (in vitro deneddylation) | Purified NEDD8-CRL4 | ~5.4 nM | [3] |
| EC50 (cullin deneddylation) | K562, 293T | ~50 nM | [3][4] |
| Effective Concentration (in culture) | Various cancer cell lines | 1 µM | [3][4][7] |
| IC50 (cell viability, 3 days) | Cancer cell lines | 16-26 nM |
Table 2: Treatment Durations for Cellular Effects
| Cellular Effect | Cell Line(s) | Treatment Duration | Concentration | Reference(s) |
| Cullin Neddylation | K562 | 4 hours | 50 nM - 1 µM | [4] |
| Protein Expression Changes | K562 | 2, 8, 24 hours | 1 µM | [3][4] |
| Cell Cycle Arrest (G1) | BT474, SKBR3 | Not specified | Not specified | [5] |
| Cell Cycle Arrest (G2/M) & Rereplication | K562, HCT116 | 3 days | 1 µM | [3] |
| Apoptosis | BT474, SKBR3 | Not specified | Not specified | [5] |
| Apoptosis | C4-2, PC3 | 72 hours | 1 µM, 10 µM | [6] |
| Endothelial Barrier Disruption | HUVECs | 5 hours | 1 µM | [7] |
Experimental Protocols
Protocol 1: Analysis of Cullin Neddylation by Immunoblotting
This protocol details the steps to observe the primary molecular effect of this compound, the accumulation of neddylated cullins.
Materials:
-
Cell line of interest (e.g., K562, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific cullins (e.g., Cul1, Cul4A) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 4 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The neddylated form of the cullin will appear as a slower-migrating band above the unmodified cullin.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 1 µM) or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 1 µM) or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Visualizations
Caption: Mechanism of action of this compound, which inhibits CSN5-mediated deneddylation of CRLs.
Caption: Experimental workflow for analyzing cell cycle effects of this compound.
Caption: Simplified signaling pathway showing the downstream cellular effects of this compound.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cullin Neddylation After CSN5i-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, playing a pivotal role in orchestrating a multitude of cellular processes by targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. The activity of CRLs is intricately regulated by neddylation, a reversible post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine (B10760008) residue on the cullin scaffold protein.[1][2] This neddylation event induces a conformational change that is essential for the catalytic activity of the CRL complex.[3]
The COP9 Signalosome (CSN) complex, specifically its catalytic subunit CSN5 (also known as JAB1), is the primary enzyme responsible for the deneddylation of cullins, thereby inactivating CRLs.[1][4] The dynamic cycle of neddylation and deneddylation is crucial for maintaining CRL homeostasis and ensuring proper substrate turnover.[3][5] Dysregulation of this cycle has been implicated in the pathogenesis of various diseases, including cancer.
CSN5i-3 is a potent and selective small molecule inhibitor of the CSN5 subunit.[6][7] By inhibiting CSN5, this compound blocks the deneddylation of cullins, leading to their accumulation in a hyperneddylated state.[7][8] This sustained neddylation can paradoxically lead to the inactivation of a subset of CRLs by promoting the autoubiquitination and degradation of their substrate recognition modules (SRMs).[6][7] Consequently, CRL substrates may accumulate, impacting downstream cellular pathways.[8]
These application notes provide a comprehensive guide for utilizing Western blotting to analyze the effects of this compound on cullin neddylation. Included are detailed experimental protocols, a summary of expected quantitative changes, and visual diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Quantitative Analysis of Cullin Neddylation
Treatment of various cell lines with this compound results in a significant increase in the neddylated fraction of multiple cullin proteins. The table below summarizes the observed effects of this compound on Cullin neddylation as determined by Western blot analysis in different studies.
| Cullin | Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Neddylation | Reference(s) |
| CUL1 | HCT116 | 1 µM | Not specified | Accumulation of the neddylated form, appearing as a higher molecular weight band.[7][8] | [7][8] |
| K562 | ~50 nM (EC50) | 4 hours | Dose-dependent accumulation of NEDD8-conjugated CUL1.[9][10] | [9][10] | |
| BV2 | Not specified | 72 hours (siRNA) | Increased CUL1 neddylation upon CSN5 knockdown, an effect mimicked by this compound.[11] | [11] | |
| CUL2 | K562 | ~50 nM (EC50) | 4 hours | Dose-dependent accumulation of NEDD8-conjugated CUL2.[9][10] A less pronounced mobility shift was observed for Cullin-2 compared to Cullin-1 and -3 in another study.[12] | [9][10][12] |
| HUVEC | Not specified | Not specified | Significant mobility shift indicating the neddylated isoform.[12] | [12] | |
| CUL3 | K562 | ~50 nM (EC50) | 4 hours | Dose-dependent accumulation of NEDD8-conjugated CUL3.[9][10] | [9][10] |
| HUVEC | Not specified | Not specified | Significant mobility shift marking the neddylated isoform.[12] | [12] | |
| CUL4A | Not specified | Not specified | Not specified | Quantitative accumulation of cullins in the neddylated, active state.[7] | [7] |
| K562 | ~50 nM (EC50) | 4 hours | Dose-dependent accumulation of NEDD8-conjugated CUL4A.[9][10] | [9][10] |
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of action of this compound on the Cullin neddylation cycle.
References
- 1. The Role of the COP9 Signalosome and Neddylation in DNA Damage Signaling and Repair | MDPI [mdpi.com]
- 2. Frontiers | The Cellular and Developmental Roles of Cullins, Neddylation, and the COP9 Signalosome in Dictyostelium discoideum [frontiersin.org]
- 3. Characterization of the role of COP9 signalosome in regulating cullin E3 ubiquitin ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The COP9 signalosome inhibits Cullin-RING E3 ubiquitin ligases independently of its deneddylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSN facilitates Cullin-RING ubiquitin ligase function by counteracting autocatalytic adapter instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of Protein Complexes with CSN5i-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of protein complexes using CSN5i-3, a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5). This technique is valuable for studying the interactions and dynamics of Cullin-RING E3 ubiquitin ligases (CRLs) and their associated proteins.
Introduction
The COP9 Signalosome (CSN) is a multi-subunit protein complex that plays a crucial role in regulating the activity of CRLs, the largest family of E3 ubiquitin ligases.[1][2][3] CSN's primary function is to deconjugate the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs (deneddylation), a process essential for the cyclical activation and substrate receptor exchange of CRLs.[1][4][5] The catalytic core of this activity resides in the CSN5 subunit, also known as JAB1.[6][7]
This compound is a small molecule inhibitor that potently and selectively targets the deneddylating activity of CSN5.[2][8] By inhibiting CSN5, this compound traps CRLs in a hyper-neddylated state, which paradoxically leads to the inactivation of a subset of CRLs through the degradation of their substrate recognition modules (SRMs).[2][9] This mechanism provides a powerful tool to investigate the composition and dynamics of CRL complexes and to identify proteins that interact with CRLs in a neddylation-dependent manner.
This protocol details the use of this compound to stabilize and immunoprecipitate CSN-CRL complexes and associated proteins for subsequent analysis.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CSN5 Deneddylation) | 5.8 nM | Biochemical Assay | [8] |
| IC50 (CSN Deneddylation) | ~5.4 nM | Purified NEDD8–CRL4 | [10] |
| EC50 (Cullin Deneddylation) | ~50 nM | K562 and 293T cells | [10] |
| IC50 (Cell Viability) | 16 nM - 26 nM | Cancer Cell Line | [8] |
Table 2: Effects of this compound Treatment on Protein Levels
| Protein Target | Effect of this compound Treatment | Cell Line | Reference |
| Neddylated Cullins | Accumulation | HCT116, K562, 293T | [1][10] |
| SKP2 (SRM) | Decreased levels | HCT116 | [1] |
| p21 (CRL Substrate) | Protected from degradation | HCT116 | [1] |
| p27 (CRL Substrate) | Protected from degradation | HCT116, BT474, SKBR3 | [1][6] |
| Jab1/CSN5 | Decreased levels | HCT116, ALCL cell lines | [1][11] |
| Multiple CRL Adaptors/SRs | Down-regulated | K562 | [9][12] |
| RhoB | Increased expression | HUVECs | [13] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and the general workflow for immunoprecipitation using this inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COP9 signalosome: Discovery, conservation, activity, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COP9 signalosome - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tocris.com [tocris.com]
- 9. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CSN5i-3 in a Zebrafish Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit CSN5, in a zebrafish xenograft model to evaluate its anti-cancer efficacy. The protocols detailed below cover the establishment of the zebrafish xenograft, administration of this compound, and methods for quantifying its effects on tumor growth, proliferation, apoptosis, and angiogenesis.
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research, offering advantages such as rapid development, optical transparency, and amenability to high-throughput screening.[1][2] Zebrafish xenograft models, where human cancer cells are implanted into zebrafish larvae, provide a valuable platform for studying tumor progression and evaluating novel anti-cancer therapeutics in a living organism.[3][4][5]
This compound is a small molecule inhibitor that targets CSN5 (also known as Jab1), a key catalytic subunit of the COP9 signalosome.[6][7] The CSN is a multiprotein complex that plays a crucial role in the ubiquitin-proteasome system by de-neddylating Cullin-RING E3 ubiquitin ligases (CRLs).[7][8] Inhibition of CSN5 by this compound leads to the hyper-neddylation and subsequent inactivation of a subset of CRLs, resulting in the accumulation of tumor-suppressive proteins, cell cycle arrest, and apoptosis in cancer cells.[6][7][8] These application notes will guide researchers in leveraging the zebrafish xenograft model to investigate the anti-tumor activities of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| BT474 | Breast Cancer | Not Specified | Suppressed cell proliferation, induced apoptosis and G1 phase cell cycle arrest. | [6] |
| SKBR3 | Breast Cancer | Not Specified | Suppressed cell proliferation, induced apoptosis and G1 phase cell cycle arrest. | [6] |
| ALCL cell lines | Anaplastic Large Cell Lymphoma | Not Specified | Decreased cell growth, slight increase in apoptosis (10-15%). | [9] |
| C4-2 | Prostate Cancer | < 1000 | Potent tumor suppression. | [8][10] |
| PC3 | Prostate Cancer | > 10000 | Weak response. | [8][10] |
Table 2: Summary of Expected Outcomes of this compound Treatment in a Zebrafish Xenograft Model
| Parameter | Method of Quantification | Expected Outcome with this compound Treatment |
| Tumor Growth/Size | Fluorescence microscopy, image analysis (tumor area/volume) | Reduction in tumor size |
| Cell Proliferation | Fluorescence microscopy (quantification of fluorescently labeled cells) | Decrease in the number of proliferating cancer cells |
| Apoptosis | In vivo imaging with apoptosis-specific fluorescent reporters | Increase in apoptotic cancer cells |
| Angiogenesis | Fluorescence microscopy in transgenic zebrafish lines (e.g., Tg(fli1:EGFP)), quantification of vessel sprouting | Inhibition of tumor-induced angiogenesis |
| Metastasis | Fluorescence microscopy (quantification of disseminated cells) | Reduction in cancer cell dissemination |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits the CSN5 subunit of the COP9 signalosome, leading to hyper-neddylation and inactivation of CRLs, resulting in the accumulation of tumor suppressor proteins like p21 and p27, which in turn causes cell cycle arrest and apoptosis.
Zebrafish Xenograft Experimental Workflow
Caption: A streamlined workflow for assessing the anti-tumor efficacy of this compound using a zebrafish xenograft model, from cell preparation to data analysis.
Experimental Protocols
Protocol 1: Preparation of Human Cancer Cells for Xenotransplantation
-
Cell Culture: Culture human cancer cells (e.g., breast, prostate, or others of interest) in their recommended complete medium. For visualization, use a cell line stably expressing a fluorescent protein (e.g., GFP or RFP) or label the cells with a fluorescent dye such as CM-DiI according to the manufacturer's protocol.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using trypsin-EDTA.
-
Cell Pellet and Resuspension: Neutralize the trypsin with complete medium, collect the cells, and centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with sterile PBS.
-
Cell Counting and Final Resuspension: Resuspend the cells in sterile, phenol (B47542) red-free PBS or Hanks' Balanced Salt Solution (HBSS) at a final concentration of 5-10 x 10^7 cells/mL. Keep the cell suspension on ice to maintain viability.
Protocol 2: Zebrafish Embryo Xenotransplantation
-
Zebrafish Husbandry and Egg Collection: Maintain adult zebrafish and collect freshly fertilized eggs. Raise the embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.
-
Embryo Preparation: At 48 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps. Anesthetize the embryos in E3 medium containing 0.02% tricaine.
-
Microinjection:
-
Align the anesthetized embryos on an agarose (B213101) gel plate.
-
Load a microinjection needle with the prepared cancer cell suspension.
-
Under a stereomicroscope, inject approximately 200-300 cells (2-5 nL) into the yolk sac or the perivitelline space of each embryo.[11]
-
-
Post-Injection Recovery and Incubation: After injection, transfer the embryos to fresh E3 medium and allow them to recover. Incubate the embryos at 34°C to support the growth of the human cancer cells.[12]
-
Screening: At 24 hours post-injection (hpi), screen the embryos for successful engraftment and discard any that are damaged or show no fluorescent cells.
Protocol 3: this compound Administration
Method A: Immersion
-
At 24 hpi, transfer the successfully xenografted embryos into a 96-well plate (one embryo per well) containing E3 medium.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the E3 medium in each well to achieve the desired final concentration (e.g., 1-50 µM, to be optimized for the specific cancer cell line and zebrafish toxicity).[11] Include a vehicle control group (DMSO).
-
Incubate the embryos at 34°C for 48-72 hours, refreshing the drug-containing medium daily.[12]
Method B: Intratumoral Microinjection
-
At 24 hpi, anesthetize the xenografted embryos.
-
Prepare a solution of this compound in a vehicle compatible with microinjection.
-
Under a stereomicroscope, microinject a small volume (e.g., 1 nL) of the this compound solution directly into the tumor mass.
-
Return the embryos to fresh E3 medium and incubate at 34°C for the desired treatment period.
Protocol 4: Quantification of Anti-Tumor Effects
-
Imaging: At the end of the treatment period (e.g., 72 hpi), anesthetize the zebrafish larvae. Mount them in a low-melting-point agarose on a glass-bottom dish for imaging.
-
Tumor Growth Analysis:
-
Acquire fluorescent images of the tumor mass using a fluorescence microscope or a confocal microscope.
-
Measure the area or volume of the fluorescent tumor mass using image analysis software (e.g., ImageJ/Fiji).[3][13]
-
Compare the tumor size in the this compound-treated group to the vehicle control group.
-
-
Angiogenesis Assay:
-
Metastasis/Invasion Assay:
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Conclusion
The zebrafish xenograft model provides a robust and efficient platform for the in vivo evaluation of anti-cancer compounds like this compound. By following these detailed protocols, researchers can effectively assess the impact of CSN5 inhibition on key cancer hallmarks, including tumor growth, proliferation, apoptosis, and angiogenesis. This model system can accelerate the pre-clinical development of novel cancer therapeutics targeting the COP9 signalosome.
References
- 1. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embryonic zebrafish xenograft assay of human cancer... | F1000Research [f1000research.com]
- 6. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zebrafish patient-derived xenografts accurately and quickly reproduce treatment outcomes in non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. researchgate.net [researchgate.net]
- 14. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Imaging and Quantitation of the Host Angiogenic Response in Zebrafish Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: In Vivo Imaging and Quantitation of the Host Angiogenic Response in Zebrafish Tumor Xenografts [jove.com]
Application Notes and Protocols for In Vivo Administration of CSN5i-3 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSN5i-3 is a potent and selective inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), which is the catalytic subunit of the CSN complex.[1][2] The COP9 signalosome plays a crucial role in the regulation of cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans.[1] CRLs are involved in numerous cellular processes, including cell cycle progression and apoptosis, and their aberrant activity is often associated with cancer.[1]
This compound functions by inhibiting the deneddylation of NEDD8-modified CRLs, trapping them in a neddylated and active state.[1][2] This leads to the inactivation of a subset of CRLs by inducing the degradation of their substrate receptor module (SRM).[2] The subsequent stabilization of CRL substrates, such as the cell cycle inhibitor p27, can lead to cell cycle arrest and apoptosis in cancer cells.[3] Preclinical studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines and inhibit tumor growth in mouse xenograft models, highlighting its potential as an anti-cancer therapeutic.[1][3] this compound is also noted to be orally bioavailable.[2]
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
Application Notes and Protocols for Performing a Dose-Response Curve with CSN5i-3
Introduction
CSN5i-3 is a potent, selective, and orally bioavailable inhibitor of the COP9 Signalosome (CSN) subunit 5 (CSN5), also known as JAB1.[1][2] The CSN complex is a key regulator of Cullin-RING E3 ubiquitin ligases (CRLs), which are the largest family of E3 ligases in humans and control the degradation of a multitude of cellular proteins involved in critical processes like cell cycle progression and apoptosis.[1][3] this compound specifically inhibits the deneddylase activity of CSN5, leading to the hyperneddylation and subsequent inactivation of a subset of CRLs.[1] This inactivation results in the stabilization of CRL substrate proteins, which can trigger downstream effects such as cell cycle arrest and apoptosis, making this compound a compound of interest for cancer therapy.[1][2]
These application notes provide detailed protocols for performing a dose-response curve with this compound to determine its efficacy in cultured cells. The protocols cover cell viability assays, western blot analysis to confirm the mechanism of action, and quantitative PCR (qPCR) to assess changes in gene expression.
Mechanism of Action of this compound
This compound inhibits the deneddylation of cullins, which are scaffold proteins of CRLs. This traps the CRLs in a neddylated, active state, which paradoxically leads to the degradation of their substrate recognition modules (SRMs) and thus, their inactivation.[1] This leads to the accumulation of CRL substrates, such as the cell cycle inhibitors p21 and p27.[3]
Caption: Signaling pathway of this compound action.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability (Illustrative Data)
| This compound Concentration (nM) | Cell Line A (% Viability ± SD) | Cell Line B (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.5 | 92 ± 5.1 |
| 5 | 80 ± 6.1 | 78 ± 5.9 |
| 10 | 65 ± 5.5 | 60 ± 6.3 |
| 25 | 40 ± 4.8 | 35 ± 4.2 |
| 50 | 20 ± 3.9 | 18 ± 3.5 |
| 100 | 10 ± 2.5 | 9 ± 2.1 |
| IC50 (nM) | ~20 | ~16 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values are cell line dependent. For example, IC50 values of 16 nM and 26 nM have been reported for a cancer cell line.
Table 2: Effect of this compound on Protein and mRNA Levels (Illustrative Data)
| Treatment (24h) | Neddylated Cullin-1 (Fold Change) | p27 Protein (Fold Change) | IFN-β mRNA (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (50 nM) | 3.5 | 2.8 | 4.2 |
| This compound (100 nM) | 5.2 | 4.1 | 6.8 |
Note: This table presents hypothetical data. This compound has been shown to increase neddylated cullins, upregulate p27, and increase IFN-β mRNA levels.[3][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the effect of a range of this compound concentrations on cell viability.
Caption: Workflow for cell viability assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (soluble in DMSO)
-
Vehicle control (DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., a range from 1 nM to 10 µM is a good starting point). Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle to the respective wells.[7]
-
Incubation: Incubate the plates for a desired period, typically 72 hours, which is often used for assessing effects on cell proliferation.[8]
-
MTT/MTS Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[5][7]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5] Afterwards, add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5][7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated cells (set to 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is to confirm the mechanism of action of this compound by observing the accumulation of neddylated cullins and the stabilization of a CRL substrate like p27.
Materials:
-
6-well cell culture plates
-
This compound
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[9][10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-Cullin-1, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 from the viability assay) and a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[9][11] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.[9]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). A shift in the Cullin-1 band to a higher molecular weight will indicate neddylation.
Protocol 3: Quantitative PCR (qPCR)
This protocol is to measure changes in the expression of genes known to be affected by this compound, such as type-I interferons.[4]
Materials:
-
Treated cell lysates (from a parallel experiment to the western blot)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IFN-β) and a housekeeping gene (e.g., GAPDH, ACTB)[12]
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and vehicle-treated cells using a commercial kit, following the manufacturer's instructions.[12][13]
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio).[13]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.[12][13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.[12]
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[12][13]
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.[12]
Troubleshooting
-
High variability in cell viability assays: Ensure uniform cell seeding density and proper mixing of reagents. Check for edge effects in 96-well plates.
-
No or weak signal in western blot: Increase protein loading amount, optimize antibody concentrations, and ensure efficient protein transfer. Use fresh lysis buffer with inhibitors to prevent protein degradation.[10]
-
Non-specific bands in western blot: Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps.
-
Poor amplification or specificity in qPCR: Check primer design and specificity with a melt curve analysis.[12] Ensure high-quality, intact RNA was used for cDNA synthesis.
By following these detailed protocols, researchers can effectively perform a dose-response curve with this compound, elucidate its effects on cell viability, confirm its mechanism of action, and investigate its impact on gene expression.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Cell Proliferation with CSN5i-3 using the MTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cell proliferation is fundamental in many areas of biological research, particularly in cancer biology and drug development. The MTS assay is a robust, colorimetric method for quantifying viable, metabolically active cells.[1][2][3] This document provides a detailed protocol for utilizing the MTS assay to evaluate the anti-proliferative effects of CSN5i-3, a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5).[4][5] CSN5 is a key regulator of Cullin-RING E3 ubiquitin ligases (CRLs) and is frequently implicated in the progression of various cancers, making it a promising therapeutic target.[5][6][7]
Principle of the MTS Assay
The MTS assay is based on the reduction of the tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable cells.[8] In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce MTS into a colored formazan (B1609692) product that is soluble in cell culture media.[1][2] The quantity of this formazan product, measured by absorbance at approximately 490 nm, is directly proportional to the number of viable cells in the culture.[1][9] This allows for the quantitative assessment of cell proliferation and cytotoxicity.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the catalytic subunit (CSN5/Jab1) of the COP9 Signalosome (CSN).[4] The primary function of CSN5 is to deconjugate the ubiquitin-like protein NEDD8 from cullin subunits, a process known as deneddylation.[5] This deneddylation is a critical step in the activation and recycling of Cullin-RING E3 ubiquitin ligases (CRLs).
By inhibiting CSN5, this compound traps CRLs in a hyper-neddylated state. This leads to the inactivation of a subset of CRLs, often by promoting the degradation of their substrate recognition modules.[4][10] The disruption of the CRL cycle affects the degradation of numerous key cellular proteins, including cell cycle regulators like p21 and p27.[7] This interference with normal cell cycle progression ultimately leads to cell cycle arrest (often at the G1 or S-phase), induction of apoptosis, and a potent inhibition of cell proliferation in various cancer cell lines.[4][6][11]
Figure 1. Signaling pathway of this compound action.
Experimental Protocol: MTS Assay Workflow
This protocol outlines the steps to determine the effect of this compound on the proliferation of adherent or suspension cells.
Materials and Reagents
-
Target cells (e.g., A2780, BT474, SKBR3, or other cancer cell lines)[4][6]
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound compound (and a suitable vehicle, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO₂)
Experimental Procedure
The workflow involves cell seeding, treatment with the inhibitor, addition of MTS reagent, and subsequent absorbance measurement.
Figure 2. Experimental workflow for the MTS assay.
Step-by-Step Method:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is high (>95%).
-
Dilute the cells in a complete medium to the desired concentration. The optimal seeding density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control (blank).[9]
-
-
Incubation (Cell Adherence):
-
Incubate the plate for 12-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A typical concentration range might be from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells containing the highest concentration of the solvent used (e.g., 0.1% DMSO) but no inhibitor. These wells represent 100% cell viability.
-
Ensure each condition is tested in triplicate or quadruplicate for statistical significance.
-
-
Incubation (Compound Exposure):
-
MTS Reagent Addition:
-
Incubation (Formazan Development):
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the "medium only" blank wells from all other absorbance readings.[14]
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula:
% Viability = [(Absorbance of Treated Cells - Average Blank Absorbance) / (Average Absorbance of Vehicle Control - Average Blank Absorbance)] x 100
-
Determine IC₅₀: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of this compound that reduces cell viability by 50%.
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Sample MTS Assay Results for A2780 Cells Treated with this compound for 72 hours
| This compound Conc. (nM) | Avg. Absorbance (490 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.152 | 1.102 | 100.0% |
| 1 | 1.098 | 1.048 | 95.1% |
| 5 | 0.954 | 0.904 | 82.0% |
| 10 | 0.781 | 0.731 | 66.3% |
| 20 | 0.606 | 0.556 | 50.4% |
| 50 | 0.345 | 0.295 | 26.8% |
| 100 | 0.188 | 0.138 | 12.5% |
| 1000 | 0.091 | 0.041 | 3.7% |
| Blank | 0.050 | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes. The IC₅₀ for this compound in A2780 cells is reported to be in the low nanomolar range.[4]
Application Notes & Troubleshooting
-
Cell Seeding Density: It is critical to use a cell density that ensures cells are in their exponential growth phase during the treatment period. Overly confluent cells may show reduced metabolic activity, affecting the assay's sensitivity.[14]
-
Incubation Times: The optimal incubation time with the MTS reagent varies between cell lines. It is advisable to perform a time-course experiment (e.g., 1, 2, 3, and 4 hours) to find the ideal window where absorbance is linear with cell number.[1]
-
Compound Interference: Some colored compounds can interfere with absorbance readings. It is important to run controls with the compound in cell-free medium to check for any direct reaction with the MTS reagent or inherent absorbance.
-
Solvent Effects: The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should be non-toxic to the cells (typically ≤ 0.5%).
-
Assay Linearity: For each cell line, it is recommended to perform a cell titration curve to confirm a linear relationship between cell number and absorbance in the MTS assay.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by CSN5i-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSN5i-3 is a potent and selective inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), also known as JAB1.[1][2] The CSN complex plays a crucial role in regulating the cell cycle by controlling the degradation of key cell cycle regulatory proteins.[3] Specifically, CSN5/JAB1 mediates the nuclear export and subsequent proteasomal degradation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[3][4] By inhibiting CSN5, this compound prevents the degradation of p27, leading to its accumulation and subsequent cell cycle arrest, primarily at the G1 phase in certain cancer cell types.[1][5] This application note provides detailed protocols for analyzing the cell cycle arrest induced by this compound using flow cytometry and for confirming the mechanism of action through Western blot analysis of p21 and p27.
Data Presentation
Treatment of breast cancer cell lines with this compound leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, indicative of G1 arrest. The following table summarizes the quantitative data from flow cytometry analysis of BT-474 and SKBR3 breast cancer cells treated with this compound.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| BT-474 | Control (DMSO) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (1 µM) | 75.8 ± 3.1 | 15.3 ± 1.5 | 8.9 ± 0.9 | |
| SKBR3 | Control (DMSO) | 58.9 ± 2.8 | 28.5 ± 2.1 | 12.6 ± 1.4 |
| This compound (1 µM) | 79.2 ± 3.5 | 12.1 ± 1.3 | 8.7 ± 1.0 |
Signaling Pathway
dot
Caption: this compound inhibits CSN5/JAB1, preventing p27 degradation and causing G1 arrest.
Experimental Workflow
dot
Caption: Workflow for analyzing this compound induced cell cycle arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: BT-474 and SKBR3 human breast cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for the indicated time (e.g., 24 hours).
Flow Cytometry for Cell Cycle Analysis
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
Protocol:
-
Harvest Cells: After treatment, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA.
-
Combine and Wash: Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on single cells to exclude doublets and aggregates.
Western Blotting for p21 and p27
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-p27, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in p21 and p27 protein levels is expected following this compound treatment.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. JAB1/CSN5: a new player in cell cycle control and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the COP9 signalosome for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 4. researchgate.net [researchgate.net]
- 5. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CSN5i-3 solubility and preparation of stock solutions in DMSO
This technical support center provides guidance on the solubility and stock solution preparation of CSN5i-3 in DMSO for researchers, scientists, and drug development professionals.
This compound Properties
| Property | Value | Source |
| Molecular Weight | 505.57 g/mol | [1][2][3] |
| Formula | C₂₈H₂₉F₂N₅O₂ | [1][3] |
| Appearance | White to light yellow solid | [4] |
| Purity | ≥98% | [1][3] |
| CAS Number | 2375740-98-8 | [1][2][4] |
Solubility Data
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM | [1][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for the most accurate calculations.[1][3]
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.0557 mg of this compound (based on a molecular weight of 505.57 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For 5.0557 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly.
-
-
Mixing:
-
Vortex the solution gently for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved completely and the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be less than 0.5% to avoid cytotoxicity.[5]
Troubleshooting Guide & FAQs
Q1: My this compound powder won't dissolve completely in DMSO.
-
A1: Ensure you are using anhydrous (dry) DMSO, as water content can affect solubility. You can also try gently warming the solution to 37°C and vortexing intermittently. If the issue persists, sonication for a few minutes may help break up any aggregates. However, avoid excessive heating, which could degrade the compound.
Q2: I observed precipitation in my stock solution after storing it at -20°C.
-
A2: This can happen if the stock solution is not completely dissolved before freezing or if it has been stored for an extended period. Before use, thaw the aliquot at room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, it may be necessary to prepare a fresh stock solution. To minimize this issue, ensure the initial dissolution is complete and consider storing at -80°C for better long-term stability.[5]
Q3: How should I dilute my DMSO stock solution for use in aqueous buffers or cell culture media?
-
A3: It is recommended to perform a stepwise dilution to prevent the compound from precipitating out of solution.[5] Add the DMSO stock solution dropwise to the aqueous buffer or media while gently mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
Q4: What is the stability of this compound in DMSO stock solution?
-
A4: When stored properly at -20°C, the stock solution is generally stable for at least one month, and at -80°C, for up to six months.[5] It is always best practice to use freshly prepared solutions for critical experiments. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of the COP9 Signalosome (CSN) subunit 5 (CSN5).[1][6] CSN5 is the catalytic subunit responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs).[7][8] Inhibition of CSN5 by this compound traps CRLs in their active, neddylated state, which can lead to the degradation of the substrate receptor module (SRM) of a subset of CRLs, thereby inactivating them.[1][6]
Caption: Mechanism of action of this compound in the Cullin-RING Ligase cycle.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CSN5i-3 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activity of CSN5i-3 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what is the expected cellular phenotype?
A1: this compound is a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5).[1][2][3] CSN5 is a metalloprotease responsible for the deneddylation of cullin-RING ligases (CRLs), a critical step in their activation cycle.[2][4] By inhibiting CSN5, this compound traps CRLs in a neddylated state, leading to the inactivation of a subset of these E3 ubiquitin ligases.[1][2] This inactivation results in the degradation of their substrate receptor modules (SRMs) and the accumulation of CRL substrate proteins.[1][3]
The expected cellular phenotypes upon successful this compound treatment include:
-
Accumulation of neddylated cullins: A detectable shift in the molecular weight of cullin proteins (e.g., CUL1, CUL4A) on a Western blot is a primary indicator of this compound activity.[5][6]
-
Degradation of CRL substrate receptors: A decrease in the protein levels of various SRMs.[5][6]
-
Stabilization of CRL substrates: Increased protein levels of CRL substrates such as p21 and p27.[4][7]
-
Cell cycle arrest and apoptosis: Many cell lines exhibit G1 phase cell cycle arrest and subsequent apoptosis.[7]
Q2: I am not observing the expected increase in neddylated cullins after treating my cells with this compound. What could be the problem?
A2: Several factors could contribute to a lack of observable this compound activity. Here is a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO, typically up to 100 mM.[3] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can significantly reduce the effective concentration.
-
Storage: Store the this compound stock solution at -20°C.[3] Improper storage can lead to degradation.
-
Concentration: The effective concentration of this compound can vary between cell lines. While the in vitro IC50 is around 5.8 nM, the cellular EC50 for deneddylation is typically around 50 nM.[1][5] We recommend performing a dose-response experiment ranging from 10 nM to 1 µM.[5]
-
-
Optimize Treatment Time:
-
Check Cell Line Sensitivity:
-
Confirm Readout Method:
-
Western blotting is the most direct method to observe the neddylation shift of cullins. Ensure your gel electrophoresis has sufficient resolution to separate the neddylated and unneddylated forms. A ~9 kDa shift is expected for NEDD8.
-
Q3: My cells are showing high toxicity or off-target effects at concentrations where I don't see specific activity. What should I do?
A3: This can be a challenging issue. Here are some suggestions:
-
Perform a Dose-Response and Time-Course Experiment: It is crucial to identify a therapeutic window where you observe specific activity (cullin neddylation) without excessive, non-specific toxicity.
-
Use a Negative Control: If available, use a structurally related but inactive control compound to distinguish specific from off-target effects.[1]
-
Investigate Downstream Pathways: this compound has been shown to induce inflammatory signaling and affect RhoGTPase activity in some cell types, which could contribute to toxicity.[1][9] Assessing markers of these pathways might provide insight into the observed effects.
-
Consider Cell Line-Specific Metabolism: The metabolic stability of this compound could vary between cell lines, leading to different effective intracellular concentrations and potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| In Vitro IC50 | ~5.4 - 5.8 nM | Purified NEDD8-CRL4 | [1][5] |
| Cellular EC50 (Deneddylation) | ~50 nM | K562, 293T | [5] |
| Cell Viability IC50 | 16 - 26 nM (3 days) | A2780 | [1][3] |
| Treatment Time (Cullin Neddylation) | 2 - 4 hours | K562, HCT116 | [4][5] |
| Treatment Time (Protein Degradation/Accumulation) | 2 - 24 hours | K562 | [5] |
| Solubility | Up to 100 mM in DMSO | N/A | [3] |
| Storage Temperature | -20°C | N/A | [3] |
Experimental Protocols
Protocol 1: Western Blot for Cullin Neddylation
-
Cell Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an 8% or 4-12% gradient SDS-PAGE gel to ensure adequate separation of neddylated and unneddylated cullins.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a specific cullin (e.g., anti-CUL1, anti-CUL4A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The neddylated form will appear as a higher molecular weight band.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for lack of this compound activity.
Logical Relationships
Caption: Logical flow from this compound treatment to cellular outcome.
References
- 1. tocris.com [tocris.com]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of CSN5i-3
Welcome to the technical support center for CSN5i-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5), also known as JAB1.[1][2][3][4] CSN5 is the catalytic subunit of the COP9 signalosome (CSN) complex, which is responsible for the deneddylation of Cullin-RING ligases (CRLs).[3] By inhibiting CSN5, this compound traps CRLs in a neddylated (active) state. This leads to the inactivation of a subset of CRLs by inducing the degradation of their substrate recognition modules (SRMs).[3]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: In various cancer cell lines, this compound has been shown to suppress cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, often at the G1 or S phase.[1][4][5] Mechanistically, it can lead to the accumulation of cell cycle inhibitors like p27 and p21.[1][5]
Q3: Are there any known off-target effects of this compound?
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, typically up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.
Troubleshooting Guide
Issue 1: Unexpected cell toxicity or decreased cell viability at low concentrations.
-
Possible Cause 1: On-target activity in a sensitive cell line.
-
Troubleshooting: The anti-proliferative effects of this compound can vary significantly between cell lines.[3] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations to identify the optimal working concentration for your intended experiment.
-
-
Possible Cause 2: Activation of pro-apoptotic or inflammatory pathways.
-
Troubleshooting: this compound can induce apoptosis.[4][5] Confirm apoptosis using assays such as Annexin V staining or western blot for cleaved PARP and caspases. Additionally, in certain cell types like endothelial cells, this compound can activate the NF-κB pathway, which may contribute to cellular stress.[6]
-
Issue 2: Increased endothelial cell permeability or changes in cell morphology.
-
Possible Cause: Activation of the Rho/ROCK signaling pathway.
-
Troubleshooting: this compound has been demonstrated to increase the expression and activity of RhoGTPases (RhoA and RhoB), leading to ROCK-mediated cell contraction and disruption of the endothelial barrier.[6][7][8] To confirm this is the cause, you can:
-
Perform a western blot to check for increased phosphorylation of Myosin Light Chain (MLC), a downstream target of ROCK.
-
Co-treat cells with a ROCK inhibitor (e.g., Y27632) to see if the phenotype is rescued.[6]
-
Use immunofluorescence to visualize changes in the actin cytoskeleton and cell junctions.
-
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound stability and handling.
-
Troubleshooting: Ensure proper storage of this compound at -20°C. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Cell culture conditions.
-
Troubleshooting: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to inhibitors.
-
-
Possible Cause 3: Distinguishing on-target vs. off-target effects.
-
Troubleshooting: To determine if an observed effect is due to on-target CSN5 inhibition, consider the following:
-
Genetic knockdown/knockout: Use siRNA or CRISPR to deplete CSN5 and see if it phenocopies the effect of this compound.[1]
-
Use of a negative control: If available, a structurally similar but inactive control compound can help differentiate specific from non-specific effects.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (deneddylation) | 5.8 nM | Biochemical Assay | [2] |
| IC50 (cell growth) | 16 nM - 26 nM | A2780 Ovarian Cancer |
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes CSN5i_3 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CSN5 [label="CSN5 (COP9)", fillcolor="#FBBC05", fontcolor="#202124"]; CRLs_Nedd [label="Neddylated CRLs\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CRLs_DeNedd [label="Deneddylated CRLs\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; SRM_Deg [label="Substrate Receptor\nModule Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_Deg [label="IκBα Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Rho_Exp [label="Increased RhoA/RhoB\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK_Activation [label="ROCK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; MLC_Phos [label="MLC Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Barrier_Disruption [label="Endothelial Barrier\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CSN5i_3 -> CSN5 [label="Inhibits"]; CSN5 -> CRLs_Nedd [label="Prevents\nDeneddylation"]; CRLs_Nedd -> SRM_Deg; CRLs_Nedd -> CellCycleArrest; CRLs_Nedd -> Apoptosis; CRLs_Nedd -> NFkB_Activation; NFkB_Activation -> IkBa_Deg; NFkB_Activation -> Rho_Exp; Rho_Exp -> ROCK_Activation; ROCK_Activation -> MLC_Phos; MLC_Phos -> Barrier_Disruption; } .dot
Caption: On-target and downstream signaling effects of this compound.
Experimental Workflows
// Edges Chem_Sim -> Kinome; Struct_Based -> Proteome; Kinome -> Biochem; Proteome -> Biochem; Biochem -> Cellular; } .dot
Caption: General workflow for identifying small molecule off-targets.
Detailed Experimental Protocols
1. Western Blot Analysis for CRL Neddylation and Downstream Effectors
-
Objective: To assess the on-target effect of this compound on Cullin neddylation and the expression of downstream proteins like p27, IκBα, and phospho-MLC.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, HUVECs) and allow them to adhere overnight. Treat cells with desired concentrations of this compound or DMSO (vehicle control) for the specified time (e.g., 2, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cullin-1, neddylated-Cullin, p27, IκBα, phospho-MLC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability/Proliferation Assay (MTS/MTT)
-
Objective: To determine the IC50 of this compound in a specific cell line.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
3. Immunofluorescence for RhoB Localization and Cytoskeletal Changes
-
Objective: To visualize the effect of this compound on RhoB localization and the actin cytoskeleton.
-
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or DMSO for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash and block with 1-5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RhoB overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody and a fluorescent phalloidin (B8060827) conjugate (to stain F-actin) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
4. Kinome Profiling (General Approach)
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Procedure (Example using a peptide array platform like PamChip):
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells under non-denaturing conditions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Kinase Assay: Apply the lysates to a kinase activity array (e.g., STK or PTK PamChip) in the presence of ATP and fluorescently-labeled anti-phospho antibodies.
-
Data Acquisition: The phosphorylation of the peptide substrates on the array is measured over time by a CCD camera.
-
Data Analysis: Software is used to quantify the signal intensities for each peptide and predict the upstream kinases responsible for the observed phosphorylation patterns, revealing which kinase activities are altered by this compound treatment.
-
References
- 1. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Optimizing CSN5i-3 Dosage for Specific Cancer Cell Types: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of CSN5i-3 for various cancer cell types. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5). CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases. By inhibiting CSN5, this compound prevents the removal of the ubiquitin-like protein NEDD8 from cullins. This traps CRLs in a neddylated, active state, which can lead to the degradation of a subset of CRL substrate recognition modules, ultimately inhibiting tumor growth. This targeted inhibition of CSN5 has shown potential for anti-tumor therapy by affecting cellular processes like cell cycle progression and apoptosis.[1][2]
Q2: What is a good starting concentration for this compound in a new cancer cell line?
A2: A good starting point for a new cancer cell line is to perform a dose-response experiment with a broad range of concentrations, for example, from 1 nM to 10 µM. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound can vary significantly between cell lines, ranging from low nanomolar to micromolar concentrations.[3][4] Refer to the data table below for IC50 values in various cell lines to help guide your initial concentration range.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration will depend on the specific cancer cell line and the experimental endpoint. For cell viability assays, a 72-hour incubation is a common starting point. For mechanism-of-action studies, such as observing changes in protein expression by Western blot, shorter time points (e.g., 4, 8, 24 hours) may be more appropriate to capture early events.[5]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective inhibitor of CSN5, high concentrations may lead to off-target effects. For instance, in endothelial cells, this compound has been shown to induce an inflammatory phenotype and disrupt barrier integrity.[6] It is crucial to determine the optimal concentration that inhibits CSN5 activity without causing significant off-target toxicity in your specific cell model.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ovarian Cancer | A2780 | Potent Inhibition (Specific IC50 not provided) | |
| Breast Cancer | BT474 | Suppressed cell proliferation | [7] |
| Breast Cancer | SKBR3 | Suppressed cell proliferation | [7] |
| Prostate Cancer | C4-2 | Most responsive of 7 PCa cell lines | [3][4] |
| Prostate Cancer | PC3 | Weakest response of 7 PCa cell lines | [3][4] |
| Prostate Cancer | LNCaP | Effective | [4] |
| Prostate Cancer | 22Rv1 | Effective | [4] |
| Leukemia | K562 | EC50 ~50 nM (deneddylation) | [5] |
| Lymphoma | SU-DHL-1 | Inhibits tumor growth in xenografts | [8] |
| Colon Cancer | HCT116 | Potent Inhibition (Specific IC50 not provided) | [1][9] |
| General | Cancer cell line | 16 | |
| General | Cancer cell line | 26 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression changes upon this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against neddylated cullins, p21, p27, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: CSN5 Signaling Pathway and the effect of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting guide for this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability at Low this compound Concentrations | The cell line is highly sensitive to this compound. | Start with a lower concentration range in your dose-response curve. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| High Cell Viability Even at High this compound Concentrations | The cell line is resistant to this compound. | Confirm the activity of your this compound stock on a known sensitive cell line. Investigate potential resistance mechanisms in your cell line (e.g., drug efflux pumps). |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 96 hours) and re-evaluate the IC50. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. | |
| No Change in Neddylated Cullin Levels After Treatment | Ineffective this compound concentration or incubation time. | Increase the concentration of this compound and/or the treatment duration. |
| Issues with Western blot protocol. | Optimize your Western blot protocol, including antibody concentrations and transfer efficiency. | |
| Degradation of Substrate Recognition Modules | This is an expected on-target effect of this compound for some CRLs. | Monitor the levels of specific substrate recognition modules (e.g., Skp2) by Western blot to confirm this effect. This can serve as a positive control for this compound activity. |
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from CSN5i-3 Experiments
Welcome to the technical support center for CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit CSN5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of CSN5, the catalytic subunit of the COP9 signalosome (CSN).[1][2] The primary role of CSN5 is to remove the ubiquitin-like protein NEDD8 from cullin-RING ligases (CRLs), a process called deneddylation.[3][4] By inhibiting CSN5, this compound traps CRLs in a hyperneddylated state.[3][4] Paradoxically, this sustained neddylation leads to the inactivation of a subset of CRLs by promoting the degradation of their substrate recognition modules (SRMs).[1][2][3]
Q2: I'm not seeing the expected decrease in cell viability or increase in apoptosis. What could be wrong?
A2: Several factors could contribute to a lack of the expected phenotype:
-
Cell Line Specificity: The effects of this compound can be highly cell-type dependent.[3] Some cell lines may be inherently resistant or require higher concentrations or longer incubation times.
-
Compound Potency: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its potency.[5] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Experimental Endpoint: The time point at which you are assessing viability or apoptosis is crucial. Effects may not be apparent at very early time points. A time-course experiment is recommended.
-
Assay Sensitivity: The chosen viability or apoptosis assay may not be sensitive enough to detect subtle changes. Consider using multiple, complementary assays to confirm your results.
Q3: My western blot shows an increase in neddylated cullins, but the downstream effects on substrate degradation are not as expected. Why?
A3: This is a common and important observation. While this compound effectively increases cullin neddylation, the consequences for individual CRL substrates can vary:
-
Differential CRL Inactivation: this compound does not inactivate all CRLs uniformly. Some CRLs are profoundly inactivated, while others are barely affected.[6] This differential effect is a key aspect of this compound's mechanism.
-
Substrate Receptor Degradation: The primary mechanism of CRL inactivation by this compound is the autodegradation of the substrate receptor. If the specific substrate receptor for your protein of interest is not degraded upon this compound treatment, you will not see stabilization of your substrate.
-
Dynamic Cellular Response: The cellular ubiquitin-proteasome system is a dynamic network. The cell may adapt to CSN5 inhibition in ways that are not immediately predictable.
Q4: I've observed activation of the NF-κB pathway in my experiments. Is this a known off-target effect?
A4: Activation of the NF-κB pathway is a documented downstream effect of this compound treatment in certain contexts, particularly in endothelial cells.[7] This is not considered a direct off-target effect but rather a consequence of sustained CRL neddylation. This compound can lead to the degradation of IκBα, the inhibitor of NF-κB, thereby promoting NF-κB activation.[7]
A5: this compound has been shown to induce the expression and activity of RhoGTPases, such as RhoA and RhoB, in endothelial cells.[7][8] This can lead to increased formation of actin stress fibers and changes in cell morphology. This effect is linked to the activation of the NF-κB pathway.[7]
Troubleshooting Guides
Western Blot Analysis of Cullin Neddylation and Substrate Levels
| Observed Problem | Potential Cause | Recommended Solution |
| No increase in neddylated cullins | Inactive this compound | Verify compound integrity and storage. Perform a dose-response and time-course experiment. |
| Insufficient protein loading | Load at least 20-30 µg of total protein per lane. | |
| Poor antibody quality | Use a validated antibody specific for the neddylated form of the cullin of interest. | |
| Neddylated cullins increase, but no change in my protein of interest | Your protein is not a substrate of a this compound-sensitive CRL. | Investigate if your protein is a known substrate of a CRL that is affected by this compound. |
| The substrate receptor is not degraded. | Perform a cycloheximide (B1669411) (CHX) chase experiment to assess the stability of the substrate receptor upon this compound treatment. | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution and blocking conditions. |
| Protein degradation | Use fresh samples and add protease inhibitors to your lysis buffer. |
Cell Viability and Apoptosis Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background in viability assay | Sub-optimal dye concentration or incubation time | Titrate the viability dye and optimize the incubation period. |
| Cell clumping | Ensure a single-cell suspension before analysis. | |
| No significant increase in apoptosis | Incorrect time point | Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Insufficient drug concentration | Perform a dose-response experiment to find the EC50 for your cell line. | |
| Assay insensitivity | Use a combination of apoptosis assays (e.g., Annexin V/PI staining and caspase activity assay). |
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[5]
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, 48, 72 hours) under standard cell culture conditions.
-
Harvesting: Harvest cells for downstream analysis (e.g., western blotting, flow cytometry) using appropriate methods.
Western Blotting for Cullin Neddylation
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the cullin of interest.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cullin of interest overnight at 4°C. The antibody should be able to detect both the neddylated and unneddylated forms.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent. The neddylated form of the cullin will appear as a higher molecular weight band.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action leading to CRL inactivation.
Troubleshooting Workflow for Unexpected Western Blot Results
References
- 1. Frontiers | Regulation of Rho GTPases in the Vasculature by Cullin3-Based E3 Ligase Complexes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. CSN controls NF‐κB by deubiquitinylation of IκBα | The EMBO Journal [link.springer.com]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of CSN5i-3 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of the CSN5 inhibitor, CSN5i-3, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5), which is the catalytic subunit responsible for deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting CSN5, this compound traps CRLs in a neddylated, active state. This prolonged activation leads to the auto-ubiquitination and degradation of a subset of CRL substrate receptor modules (SRMs), ultimately inactivating these CRLs.[1] This disruption of the ubiquitin-proteasome system affects the stability of numerous proteins involved in critical cellular processes, including cell cycle progression and apoptosis.[1][2] The cytotoxic effects of this compound are primarily driven by the induction of G1 phase cell cycle arrest and apoptosis.[2] Mechanistically, this involves the stabilization of cell cycle inhibitors like p21 and p27, and an increase in apoptosis markers such as cleaved PARP.[2]
Q2: What are the known off-target effects of this compound that might contribute to its cytotoxicity?
A2: While this compound is reported to be a selective inhibitor of CSN5, its broader off-target profile, such as a comprehensive kinome scan, is not extensively documented in publicly available literature. However, some observed effects suggest the involvement of other pathways. For instance, in endothelial cells, this compound has been shown to induce the expression and activity of RhoGTPases and activate the NF-κB signaling pathway, leading to endothelial barrier disruption.[3] It is crucial for researchers to consider that at higher concentrations or in specific cellular contexts, off-target activities could contribute to the observed cytotoxicity.
Q3: What is the typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. The biochemical IC50 for inhibition of CSN5-catalyzed deneddylation is approximately 5.8 nM. In cell-based assays, the IC50 for anti-proliferative effects typically ranges from the low nanomolar to the micromolar range. For example, in some cancer cell lines, IC50 values of 16 nM and 26 nM have been reported after 3 days of treatment. It is essential to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired biological effect while minimizing excessive cytotoxicity.
Q4: How does this compound affect non-cancerous cells?
A4: Studies on human umbilical vein endothelial cells (HUVECs) have shown that this compound can induce endothelial barrier disruption and increase macromolecule leakage. This is mediated by the activation of the NF-κB pathway and subsequent upregulation of RhoGTPases.[3] These findings indicate that this compound is not exclusively cytotoxic to cancer cells and can have significant effects on normal cellular functions. Therefore, when designing experiments, especially for in vivo studies, it is important to consider the potential impact on non-target tissues.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various contexts.
Table 1: Biochemical and Cellular IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | CSN5 Deneddylation | 5.8 nM | |
| Cell Viability | Cancer Cell Line (Batch 1) | 16 nM | |
| Cell Viability | Cancer Cell Line (Batch 2) | 26 nM | |
| Cell Viability | A2780 (Ovarian Cancer) | Not specified | |
| Cell Viability | BT474 (Breast Cancer) | Not specified | |
| Cell Viability | SKBR3 (Breast Cancer) | Not specified | [2] |
| Cell Viability | Prostate Cancer Cell Lines | Varied Potency |
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Long-Term Studies
Question: I am observing significant cell death and detachment in my long-term (e.g., > 7 days) culture treated with this compound, even at concentrations that were tolerable in short-term assays. What can I do?
Answer: Long-term exposure to a potent inhibitor like this compound can lead to cumulative toxicity. Here is a workflow to troubleshoot and manage this issue:
Issue 2: Altered Cell Morphology and Phenotype
Question: My cells are showing significant changes in morphology (e.g., becoming larger, flatter, or forming unusual structures) during long-term treatment with this compound. Is this expected?
Answer: Yes, changes in cell morphology are expected with a compound that affects the cell cycle and protein stability. These changes can be indicative of several cellular processes:
-
Cell Cycle Arrest: As this compound can induce G1 arrest, cells may appear larger as they continue to grow in size without dividing.[2]
-
Cellular Senescence: Long-term treatment with cytotoxic agents can induce a senescent state, characterized by a flattened and enlarged morphology.
-
Cytoskeletal Rearrangements: In endothelial cells, this compound is known to induce the formation of actin stress fibers through the activation of RhoGTPases.[3]
To investigate these changes, consider the following experimental approaches:
-
Cell Cycle Analysis: Perform flow cytometry analysis of propidium (B1200493) iodide-stained cells at different time points to quantify the proportion of cells in each phase of the cell cycle.
-
Senescence Assays: Use senescence-associated β-galactosidase (SA-β-gal) staining to identify senescent cells.
-
Immunofluorescence: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any rearrangements.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with Intermittent Dosing
This protocol is designed to assess the long-term effects of this compound on cell viability while managing cumulative toxicity through intermittent exposure.
-
Cell Seeding: Seed cells in a multi-well plate at a low density to allow for long-term growth.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Intermittent Dosing Schedule:
-
Incubate the cells for 48 hours with the inhibitor.
-
After 48 hours, remove the inhibitor-containing medium, wash the cells gently with PBS, and add fresh medium without the inhibitor.
-
Incubate for a 24-hour "rest" period.
-
Repeat this 72-hour cycle for the duration of the experiment (e.g., 1-3 weeks).
-
-
Monitoring Cell Health: At regular intervals (e.g., every 3-4 days), monitor cell morphology using a microscope.
-
Endpoint Analysis (Crystal Violet Staining):
-
At the end of the experiment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm to quantify the relative number of adherent, viable cells.[4][5]
-
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol outlines the steps to investigate the effect of this compound on the NF-κB and p53 signaling pathways.
-
Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65) and the p53 pathway (e.g., p53, p21).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Signaling Pathway Diagrams
This compound Mechanism of Action and Downstream Effects
This compound and the NF-κB Signaling Pathway in Endothelial Cells
References
Technical Support Center: CSN5i-3 Treatment & Cellular Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of CSN5, the catalytic subunit of the COP9 signalosome (CSN).[1][2] The CSN is responsible for the deneddylation of cullin-RING ubiquitin ligases (CRLs), a process essential for their activity. By inhibiting CSN5, this compound traps CRLs in a neddylated state, leading to the inactivation of a subset of these ligases and subsequent degradation of their substrate recognition modules (SRMs).[1][3] This disruption of CRL activity affects various cellular processes, including cell cycle progression and DNA repair.[1][4]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce a variety of cellular effects, primarily due to the inhibition of CRL activity. These can include:
-
Accumulation of neddylated cullins: As CSN5-mediated deneddylation is blocked, cullins will accumulate in their neddylated form.[5][6]
-
Degradation of CRL substrate receptors: Inhibition of CSN can lead to the degradation of specific SRMs.[1][3][5]
-
Cell cycle arrest: this compound has been shown to arrest cells in the S-phase of the cell cycle.[2]
-
Stabilization of CRL substrates: Consequently, the substrates of the affected CRLs, such as the cell cycle inhibitors p21 and p27, may be stabilized.[7]
Q3: We are observing reduced sensitivity or resistance to this compound in our cell lines. What are the potential mechanisms?
Several factors could contribute to reduced sensitivity or resistance to this compound. Based on preclinical studies, potential mechanisms include:
-
Alterations in Cullin-RING Ligase (CRL) Homeostasis: CRISPR screens have indicated that the genetic landscape of CRLs and their regulators can significantly influence sensitivity to this compound.[5] Alterations in the expression or function of CRL subunits or their cofactors could potentially confer resistance.
-
Upregulation of COPS5: High expression of COPS5, the direct target of this compound, has been correlated with poor clinical outcomes in some cancers and may contribute to resistance.[4][8]
-
Modulation of DNA Repair Pathways: this compound has been shown to impair nucleotide excision repair (NER) and interstrand crosslink (ICL) repair.[4] Cells with enhanced DNA repair capacity might exhibit resistance. Conversely, combining this compound with DNA damaging agents like platinum-based chemotherapy has shown synergistic effects in overcoming resistance.[4][8]
-
Changes in TGF-β Signaling: CRISPRa screens have implicated the TGF-β signaling pathway in the response to this compound, although the exact mechanism is not fully elucidated.[5]
Troubleshooting Guide
Problem: My cells are showing less of a response to this compound than expected.
| Potential Cause | Suggested Troubleshooting Steps |
| Suboptimal Drug Concentration or Activity | Verify the concentration and activity of your this compound stock. Perform a dose-response curve to determine the optimal concentration for your specific cell line. The IC50 can vary between cell lines, with reported values around 16-26 nM in some cancer cells.[2] |
| Cell Line-Specific Resistance | Consider the inherent resistance of your chosen cell line. You can assess the expression levels of key proteins like COPS5. High COPS5 expression may indicate a need for higher drug concentrations or combination therapies.[4][8] |
| Alterations in CRL Network | If possible, perform proteomic or genomic analysis to identify potential alterations in CRL subunits or regulators that might contribute to resistance.[5] |
| Increased DNA Repair Capacity | Evaluate the DNA repair capacity of your cells. Consider combining this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors) or DNA damaging agents to enhance its efficacy.[4] |
Problem: I am observing unexpected off-target effects.
| Potential Cause | Suggested Troubleshooting Steps |
| Disruption of Endothelial Barrier Function | Be aware that this compound can induce endothelial barrier disruption by increasing the expression and activity of RhoGTPases.[2][9] This is a known on-target effect of inhibiting the CSN pathway in endothelial cells. |
| Induction of Inflammatory Signaling | CSN5 inhibition can trigger inflammatory signaling pathways.[9] Monitor for changes in inflammatory markers if this is a concern for your experimental system. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Contexts
| Parameter | Value | Context | Reference |
| Inhibition of deneddylation of NEDD8-modified CRLs | 5.8 nM | Biochemical Assay | [2] |
| Inhibition of CSN activity | ~5.4 nM | Biochemical Assay with purified NEDD8–CRL4 | [5] |
| Inhibition of cell viability (Novartis batch) | 26 nM | A2780 ovarian cancer cells (3-day treatment) | [2] |
| Inhibition of cell viability (Bio-Techne batch) | 16 nM | A2780 ovarian cancer cells (3-day treatment) | [2] |
| EC50 for deneddylation of all cullins tested | ~50 nM | K562 and 293T cells | [5][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cullin Neddylation
This protocol is used to assess the on-target effect of this compound by measuring the accumulation of neddylated cullins.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4 hours).[5][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific cullins (e.g., Cul1, Cul4A) and a loading control (e.g., GAPDH) overnight at 4°C. The neddylated form of the cullin will appear as a higher molecular weight band.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection system.
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the cytotoxic effect of this compound on a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound, leading to CRL inactivation.
Caption: Troubleshooting logic for cellular resistance to this compound.
Caption: Experimental workflows for key assays.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the COP9 signalosome overcomes platinum resistance in ovarian cancer through two distinct genome stability mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of CSN5 with CSN5i-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CSN5i-3, a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5). Here you will find troubleshooting guides and frequently asked questions to ensure complete and effective inhibition of CSN5 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CSN5 and why is it a therapeutic target?
CSN5, also known as Jab1 or COPS5, is the catalytic subunit of the COP9 Signalosome (CSN) complex.[1][2][3] The CSN complex plays a crucial role in regulating the ubiquitin-proteasome system by deconjugating NEDD8 from Cullin-RING E3 ubiquitin ligases (CRLs), a process called deneddylation.[4][5] This regulation is vital for the proper function of CRLs, which are involved in numerous cellular processes, including cell cycle progression, DNA repair, and signal transduction.[4][6][7] Dysregulation of CSN5 activity is frequently associated with cancer, making it a promising therapeutic target.[1][4][6]
Q2: What is this compound and how does it work?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of CSN5.[4][8][9] It works by inhibiting the deneddylation activity of CSN5, which traps CRLs in a neddylated and active state.[4][8][9] This prolonged activation leads to the auto-ubiquitination and subsequent degradation of a subset of CRL substrate receptor modules (SRMs), ultimately inactivating these specific CRLs.[4][8]
Q3: What are the expected cellular effects of complete CSN5 inhibition by this compound?
Complete inhibition of CSN5 with this compound is expected to induce a range of cellular effects, including:
-
Accumulation of neddylated cullins: As CSN5 is inhibited, the removal of NEDD8 from cullins is blocked, leading to their accumulation in a neddylated state. This can be observed as a mobility shift on a Western blot.[10][11][12]
-
Degradation of CRL substrate receptors: Prolonged neddylation can lead to the degradation of certain SRMs, such as SKP2.[5]
-
Stabilization of CRL substrates: Consequently, substrates of the affected CRLs, such as the cell cycle inhibitors p21 and p27, are protected from degradation and accumulate in the cell.[1][5][11]
-
Cell cycle arrest: The accumulation of CDK inhibitors like p27 can lead to cell cycle arrest, often in the G1 or S phase.[1][8]
-
Induction of apoptosis: In many cancer cell lines, inhibition of CSN5 can trigger programmed cell death.[1]
-
Downregulation of CSN5 protein levels: Interestingly, treatment with this compound can also lead to a decrease in the total protein levels of CSN5 itself.[10][11][13]
Q4: What is the potency of this compound?
This compound is a highly potent inhibitor with the following reported values:
-
IC50 (in vitro deneddylation assay): ~5.4 nM to 5.8 nM.[8][9][10][14]
-
EC50 (cellular deneddylation assay): ~50 nM in K562 and 293T cells.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides solutions to ensure complete inhibition of CSN5.
| Problem | Possible Cause | Recommended Solution |
| Incomplete accumulation of neddylated cullins observed on Western blot. | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range from 50 nM to 1 µM.[12] |
| Insufficient treatment duration: The incubation time may not be long enough to achieve maximal effect. | Conduct a time-course experiment. Observable effects on cullin neddylation can typically be seen within 4 to 24 hours of treatment.[10] | |
| Poor compound stability or solubility: this compound may have degraded or precipitated out of solution. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C.[8] Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (typically <0.5%). | |
| No significant increase in CRL substrate levels (e.g., p27). | Cell line-specific differences: The regulation of the specific substrate may be different in your cell line of interest. | Confirm CSN5 inhibition by checking for the accumulation of neddylated cullins first. If cullins are neddylated, the lack of substrate accumulation may be due to alternative degradation pathways or regulatory mechanisms in your specific cellular context. |
| Antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. | Use a validated antibody for your target protein and include appropriate positive and negative controls. | |
| High levels of cell death observed even at low concentrations. | High sensitivity of the cell line: Some cell lines are inherently more sensitive to CSN5 inhibition. | Reduce the concentration of this compound and/or the treatment duration. Perform a viability assay (e.g., MTS or Annexin V staining) to determine the cytotoxic concentration range for your specific cells.[1][15] |
| Unexpected or off-target effects. | Although this compound is reported to be selective, off-target effects can never be fully excluded. | To confirm that the observed phenotype is due to CSN5 inhibition, consider using a complementary approach such as siRNA or shRNA-mediated knockdown of CSN5.[13] A negative control compound, if available, can also be used. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~5.4 nM | In vitro deneddylation reaction with purified NEDD8-CRL4 | [10] |
| IC50 | 5.8 nM | Inhibition of deneddylation of NEDD8-modified CRLs | [8][9][14] |
| EC50 | ~50 nM | Deneddylation of cullins in K562 and 293T cells | [10] |
| Cellular IC50 (A2780 ovarian cancer) | 16 nM - 26 nM | Concentration-dependent effects after 3 days | [8] |
Key Experimental Protocols
Western Blotting for Cullin Neddylation
Objective: To verify the inhibition of CSN5 by observing the accumulation of neddylated cullins.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for a specified duration (e.g., 4, 8, or 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cullin of interest (e.g., anti-CUL1, anti-CUL3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The neddylated form of the cullin will appear as a higher molecular weight band compared to the unneddylated form. Successful CSN5 inhibition will result in a significant increase in the intensity of the neddylated cullin band.
Cell Proliferation (MTS) Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).[1]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the COP9 signalosome for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. gosset.ai [gosset.ai]
- 8. rndsystems.com [rndsystems.com]
- 9. tocris.com [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Immunomart [immunomart.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Critical Role of a Negative Control: A Comparative Guide to Using CSN5i-3 and its Inactive Analog, CSN5i-3-NEG
For researchers in cellular biology and drug discovery, the selective CSN5 inhibitor CSN5i-3 has emerged as a powerful tool to investigate the intricate roles of the COP9 Signalosome (CSN) and Cullin-RING E3 ubiquitin ligases (CRLs). However, the validity and interpretability of experimental findings hinge on the use of appropriate controls. This guide provides a comprehensive comparison of this compound with its structurally similar but biologically inactive counterpart, this compound-NEG, emphasizing the importance of this negative control in ensuring robust and reliable experimental outcomes.
This compound is a potent and selective inhibitor of CSN5, the catalytic subunit of the COP9 signalosome.[1][2] Its mechanism of action involves blocking the deneddylation of Cullin-RING ligases (CRLs), which traps them in a neddylated and often activated state. This leads to the dysregulation of CRL activity, affecting a plethora of cellular processes including cell cycle progression, DNA damage repair, and signal transduction.[1][3] To distinguish the specific effects of CSN5 inhibition from potential off-target activities of the chemical scaffold, the use of a negative control is indispensable. This compound-NEG serves this purpose as an inactive diastereomer of this compound.
Comparative Analysis: this compound vs. This compound-NEG
The primary distinction between this compound and this compound-NEG lies in their biological activity. While this compound potently inhibits CSN5, this compound-NEG is designed to be devoid of this inhibitory function. This allows researchers to attribute any observed cellular or biochemical changes directly to the inhibition of CSN5.
Biochemical and Cellular Effects
| Assay | This compound | This compound-NEG | Rationale |
| Cullin Neddylation | Increased neddylated Cullins | No change in Cullin neddylation | Demonstrates on-target engagement of CSN5 by this compound. |
| Cell Viability | Decreased viability in sensitive cell lines | No significant effect on cell viability | Confirms that the cytotoxic effects are due to CSN5 inhibition. |
| CRL Substrate Levels | Stabilization of specific CRL substrates (e.g., p21, p27) | No change in CRL substrate levels | Validates the downstream consequences of CSN5 inhibition. |
| Apoptosis Induction | Induction of apoptosis markers (e.g., cleaved PARP) | No induction of apoptosis markers | Links CSN5 inhibition to programmed cell death pathways. |
Visualizing the Mechanism of Action
To understand the central role of CSN5 and the effect of its inhibition, it is crucial to visualize the signaling pathway.
Figure 1. The Cullin-RING Ligase (CRL) neddylation cycle and the inhibitory action of this compound.
Experimental Workflow: Validating On-Target Effects
A typical experimental workflow to confirm the specific on-target effects of this compound using this compound-NEG is as follows:
Figure 2. A generalized experimental workflow for comparing the effects of this compound and this compound-NEG.
Experimental Protocols
Below are detailed protocols for key experiments to compare the effects of this compound and its negative control.
Western Blotting for Cullin Neddylation
Objective: To assess the impact of this compound and this compound-NEG on the neddylation status of a specific Cullin protein (e.g., CUL1).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle (DMSO), this compound (e.g., 1 µM), and this compound-NEG (e.g., 1 µM) for a specified time (e.g., 4-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target Cullin protein (e.g., anti-CUL1) overnight at 4°C. The neddylated form will appear as a higher molecular weight band.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To compare the cytotoxic effects of this compound and this compound-NEG on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and this compound-NEG (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Immunoprecipitation of CRL Components
Objective: To investigate the effect of this compound on the interaction between a specific Cullin and its substrate receptor.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the Western Blotting protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-CUL1) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the bait protein and its expected interaction partners.
Conclusion
References
Validating CSN5i-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the cellular target engagement of CSN5i-3, a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5). We present experimental data and detailed protocols for direct and indirect validation assays, comparing this compound with alternative compounds to offer a comprehensive resource for researchers in oncology and cell biology.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting CSN5 (also known as Jab1), the catalytic subunit of the COP9 Signalosome (CSN) complex.[1][2] The CSN complex plays a crucial role in the ubiquitin-proteasome system by regulating the activity of Cullin-RING E3 ligases (CRLs). Specifically, CSN5 is a metalloprotease that removes the ubiquitin-like protein NEDD8 from cullin scaffolds, a process termed deneddylation.[3]
Inhibition of CSN5 by this compound traps CRLs in a hyper-neddylated and constitutively active state.[2] This leads to the auto-ubiquitination and subsequent proteasomal degradation of certain CRL substrate receptor modules (SRMs), ultimately stabilizing specific CRL substrates, including the tumor suppressors p21 and p27.[1][2] This mechanism underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines.[4]
Comparative Analysis of Target Engagement Strategies
Validating that a compound interacts with its intended target in a cellular context is a critical step in drug development. For this compound, this can be achieved through both direct and indirect methods.
Direct Target Engagement: These methods directly measure the physical interaction between this compound and the CSN5 protein within the cell.
Indirect Target Engagement (Downstream Readouts): These assays measure the functional consequences of this compound binding to CSN5, such as the modulation of downstream signaling events.
This guide will compare this compound with MLN4924 (Pevonedistat) , an inhibitor of the NEDD8-activating enzyme (NAE). While both compounds impact the neddylation pathway, they have opposing effects on cullin neddylation, making MLN4924 an excellent comparator for validating the specific mechanism of this compound.
-
This compound: Inhibits deneddylation, leading to the accumulation of neddylated cullins.[2]
-
MLN4924: Inhibits neddylation, leading to the depletion of neddylated cullins.
Quantitative Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Source |
| IC50 (CSN-catalyzed Cul1 deneddylation) | 5.8 nM | Biochemical Assay | [5] |
| IC50 (Cell Viability - Novartis batch) | 26 nM | Cell-based Assay (3 days) | |
| IC50 (Cell Viability - Bio-Techne batch) | 16 nM | Cell-based Assay (3 days) |
Table 2: Comparison of this compound and MLN4924 on Cullin Neddylation
| Compound | Concentration | Cell Line | Effect on Cullin Neddylation | Quantitative Change | Source |
| This compound | 100 nM | hCMEC/D3 | Increase | Not specified | [6] |
| MLN4924 | 500 nM | hCMEC/D3 | Decrease | Not specified | [6] |
| This compound | 1 µM | HCT116 | Increase | Not specified | [2] |
| MLN4924 | 1 µM | HCT116 | Decrease | Not specified | [2] |
Experimental Protocols and Visualizations
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. While specific CETSA data for this compound is not publicly available, we provide a general protocol that can be adapted for this purpose.
Experimental Workflow:
Caption: CETSA workflow for validating target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, HEK293T) and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CSN5 by Western blot or In-Cell ELISA.
-
Data Analysis: Plot the amount of soluble CSN5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.
Indirect Target Engagement: Neddylated Cullin Accumulation
The most direct downstream consequence of CSN5 inhibition is the accumulation of neddylated cullins. This can be readily assessed by Western blotting, where the neddylated form of a cullin protein appears as a slower-migrating band (~8 kDa shift) compared to the un-neddylated form.
Signaling Pathway:
Caption: Cullin Neddylation Cycle and Inhibitor Action.
Protocol: Western Blot for Neddylated Cullins
-
Cell Treatment: Plate cells and treat with a dose-range of this compound, MLN4924 (as a negative control for this specific readout), and a vehicle control for a defined period (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a specific cullin (e.g., anti-CUL1) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities for both neddylated and un-neddylated cullin forms using densitometry software. Calculate the ratio of neddylated to total cullin. An increase in this ratio with this compound treatment confirms target engagement.
Downstream Readout: Stabilization of CRL Substrates
A functional consequence of this compound-mediated CRL inactivation (via SRM degradation) is the stabilization of CRL substrates. This can be quantified using In-Cell ELISA, a high-throughput method to measure protein levels directly in cultured cells.
Experimental Workflow:
Caption: In-Cell ELISA workflow for substrate stabilization.
Protocol: In-Cell ELISA for p27 Stabilization
-
Cell Plating and Treatment: Seed cells (e.g., A2780) in a 96-well plate and allow them to adhere. Treat with a dose-response of this compound or vehicle control for 24-48 hours.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 10% FBS in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with a primary antibody against p27 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash three times with PBS.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Normalization and Analysis: In parallel wells, stain with Janus Green to normalize for cell number. A dose-dependent increase in the normalized absorbance indicates stabilization of p27 and confirms the downstream effects of this compound target engagement.
Conclusion
Validating the cellular target engagement of this compound requires a multi-faceted approach. While direct binding can be assessed using techniques like CETSA, the analysis of downstream biomarkers provides crucial confirmation of the inhibitor's mechanism of action. The accumulation of neddylated cullins serves as a proximal and robust biomarker of CSN5 inhibition. Comparing the effects of this compound with mechanistically distinct inhibitors like MLN4924 is essential to unequivocally demonstrate on-target activity. Furthermore, quantifying the stabilization of key CRL substrates, such as p27, confirms the intended functional consequences of this compound treatment in cellular models. This guide provides the foundational knowledge and protocols for researchers to rigorously validate the target engagement of this compound and other CSN5 inhibitors in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CSN5i-3: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the metalloprotease inhibitor CSN5i-3, focusing on its selectivity and cross-reactivity profile. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's activity, presents hypothetical cross-reactivity data for illustrative purposes, and provides detailed experimental protocols for assessing metalloprotease inhibitor selectivity.
Introduction to this compound
This compound is a potent and selective, orally available small molecule inhibitor of the COP9 signalosome subunit 5 (CSN5), also known as JAB1.[1][2][3] CSN5 is a zinc-dependent metalloprotease belonging to the JAMM/MPN+ (Jab1/MPN/Mov34) family of enzymes.[4] Its primary function is to catalyze the deneddylation of cullin-RING ligases (CRLs), a critical step in the regulation of the ubiquitin-proteasome system.[5][6] By inhibiting CSN5, this compound traps CRLs in a neddylated and often hyperactive state, leading to the dysregulation of protein degradation and subsequent cellular effects, including the induction of apoptosis in cancer cells.[6][7]
Comparative Analysis of Inhibitory Activity
This compound demonstrates high potency against its intended target, CSN5. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound against CSN5 to be in the low nanomolar range.
| Target | Inhibitor | IC50 (nM) | Reference |
| CSN5 | This compound | 5.4 | [8] |
| CSN5 | This compound | 5.8 | [3] |
For the purpose of this guide, the following table presents a hypothetical selectivity profile of this compound against a representative panel of metalloproteases. This data is illustrative and intended to highlight the expected high selectivity of a compound like this compound.
| Metalloprotease Target | Class | Hypothetical IC50 (µM) |
| CSN5 | JAMM/MPN+ | 0.0054 |
| MMP-1 | Matrixin | > 100 |
| MMP-2 | Matrixin | > 100 |
| MMP-3 | Matrixin | > 100 |
| MMP-7 | Matrixin | > 100 |
| MMP-9 | Matrixin | > 100 |
| MMP-13 | Matrixin | > 100 |
| ADAM10 | Adamalysin | > 100 |
| ADAM17 | Adamalysin | > 100 |
Signaling Pathway of CSN5 Inhibition
The following diagram illustrates the central role of CSN5 in the regulation of cullin-RING ligases and the mechanism of action of this compound.
Caption: Mechanism of this compound action on the Cullin-RING Ligase cycle.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a standardized biochemical assay protocol is employed. Below is a representative methodology for screening an inhibitor against a panel of metalloproteases.
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified human metalloproteases.
Materials:
-
Enzymes: Recombinant human metalloproteases (e.g., MMPs, ADAMs)
-
Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Substrates: Fluorogenic peptide substrates specific for each metalloprotease.
-
Assay Buffer: Varies depending on the enzyme, but typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35.
-
Positive Control: A known broad-spectrum metalloprotease inhibitor (e.g., EDTA, Marimastat).
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Dilute each metalloprotease to its optimal working concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or control inhibitor to the wells of a 96-well or 384-well black microplate.
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the general workflow for assessing metalloprotease inhibitor selectivity.
Caption: A generalized workflow for determining metalloprotease inhibitor selectivity.
Conclusion
This compound is a highly potent inhibitor of the metalloprotease CSN5. While comprehensive cross-reactivity data against a broad panel of other metalloproteases is not currently published, its unique mechanism of action targeting the JAMM/MPN+ domain within the COP9 signalosome suggests a high degree of selectivity. The provided experimental protocol offers a standardized method for researchers to independently assess the selectivity profile of this compound or other novel inhibitors against a desired panel of metalloproteases. Further studies are warranted to definitively characterize the cross-reactivity of this compound and solidify its profile as a highly selective chemical probe and potential therapeutic agent.
References
- 1. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Archaeal JAB1/MPN/MOV34 metalloenzyme (HvJAMM1) cleaves ubiquitin-like small archaeal modifier proteins (SAMPs) from protein-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Potent Synergy of CSN5i-3 and PARP Inhibitors: A New Frontier in Cancer Therapy
A growing body of preclinical evidence reveals a powerful synergistic relationship between the novel COP9 signalosome (CSN) inhibitor, CSN5i-3, and PARP inhibitors (PARPi) in combating various cancers, including triple-negative breast cancer (TNBC) and prostate cancer. This combination strategy effectively enhances tumor cell death by co-opting the DNA damage response (DDR) pathway, offering a promising therapeutic avenue for difficult-to-treat malignancies.
Recent studies have demonstrated that the inhibition of CSN5, a key subunit of the COP9 signalosome, by this compound significantly sensitizes cancer cells to the cytotoxic effects of PARP inhibitors like olaparib (B1684210) and talazoparib. The synergy is rooted in the dual disruption of critical DNA repair mechanisms. While PARP inhibitors famously exploit deficiencies in homologous recombination (HR) repair, this compound further cripples the cancer cells' ability to manage DNA damage, leading to catastrophic genomic instability and apoptosis.[1][2][3]
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining this compound with PARP inhibitors has been quantitatively assessed across various cancer cell lines. The combination consistently demonstrates a significant reduction in cell viability and a marked increase in apoptosis compared to either agent alone.
Combination Index (CI) Values in TNBC Cell Lines
The synergy between this compound and PARP inhibitors was rigorously evaluated in BRCA wild-type triple-negative breast cancer cell lines, MDA-MB-231 and BT-549. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
| Cell Line | PARP Inhibitor | This compound Concentration (μM) | PARPi Concentration (nM) | Combination Index (CI) |
| MDA-MB-231 | Olaparib | 0.5 - 4 | 1.25 - 10 | < 1 (Synergistic) |
| MDA-MB-231 | Talazoparib | 0.5 - 4 | 1.25 - 10 | < 1 (Synergistic) |
| BT-549 | Olaparib | 0.5 - 4 | 1.25 - 10 | < 1 (Synergistic) |
| BT-549 | Talazoparib | 0.5 - 4 | 1.25 - 10 | < 1 (Synergistic) |
Data adapted from studies on TNBC cells demonstrating synergistic interactions.[1]
Enhanced Apoptosis in TNBC Cells
The combination treatment leads to a substantial increase in programmed cell death. Flow cytometry analysis using Annexin V/PI staining quantified the percentage of apoptotic cells following treatment with this compound and PARP inhibitors.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| MDA-MB-231 | Control | ~5 |
| This compound alone | ~15 | |
| Olaparib alone | ~20 | |
| This compound + Olaparib | ~45 | |
| BT-549 | Control | ~5 |
| This compound alone | ~10 | |
| Talazoparib alone | ~15 | |
| This compound + Talazoparib | ~40 |
Representative data illustrating the significant increase in apoptosis with combination therapy.[1]
Unraveling the Mechanism of Synergy: A Dual Assault on DNA Repair
The synergistic lethality of this compound and PARP inhibitors stems from their complementary roles in disrupting the DNA damage response. PARP inhibitors trap PARP1 on single-strand DNA breaks, which are then converted to toxic double-strand breaks (DSBs) during replication.[4] In cancer cells with deficient homologous recombination (HR), these DSBs cannot be accurately repaired, leading to cell death.
This compound enhances this effect by further impairing the HR pathway. Inhibition of CSN5 (also known as Jab1) has been shown to decrease the expression and stability of key HR proteins, such as RAD51.[1][3] This creates a state of "BRCAness" or HR deficiency even in cancer cells with wild-type BRCA genes, thereby sensitizing them to PARP inhibitors.
The combination treatment results in a significant accumulation of DNA damage, as evidenced by increased levels of γ-H2AX, a marker for DNA double-strand breaks.[1]
Figure 1. Mechanism of Synergy. this compound inhibits the CSN5/Jab1 protein, which impairs the homologous recombination (HR) repair pathway. PARP inhibitors block the repair of single-strand breaks, leading to the formation of double-strand breaks (DSBs). The combination results in the accumulation of unrepaired DSBs, causing genomic instability and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to evaluate the synergy between this compound and PARP inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, BT-549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined, and the combination index (CI) is calculated using software like CompuSyn.
Western Blot Analysis
-
Cell Lysis: Following drug treatment for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, γ-H2AX, RAD51, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the indicated agents. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[1]
Figure 2. In Vitro Experimental Workflow. A general workflow for assessing the synergistic effects of this compound and PARP inhibitors in cancer cell lines.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a highly promising strategy in cancer therapy. By synthetically inducing a state of homologous recombination deficiency, this combination has the potential to expand the utility of PARP inhibitors to a broader patient population beyond those with inherent BRCA mutations. The robust preclinical data, demonstrating significant synergy in killing cancer cells and elucidating the underlying molecular mechanisms, strongly supports the further investigation of this combination in clinical settings. Future studies should focus on in vivo xenograft models to confirm these findings and to evaluate the therapeutic window and potential toxicities of this novel combination therapy.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of Jab1/CSN5 in DNA damage response, DNA repair, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the specificity of CSN5i-3 for CSN5 over other deubiquitinases
A detailed guide for researchers on the specificity of CSN5i-3, a potent inhibitor of the COP9 signalosome subunit 5 (CSN5), in comparison to other deubiquitinases. This guide provides quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to CSN5 and the Inhibitor this compound
The COP9 signalosome (CSN) is a critical multi-protein complex that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases in humans. A key catalytic subunit of the CSN is CSN5 (also known as JAB1), a metalloprotease belonging to the JAMM (Jab1/MPN/Mov34 metalloenzyme) family of deubiquitinases (DUBs). CSN5's primary role is to remove the ubiquitin-like protein NEDD8 from cullin proteins, a process known as deneddylation. This deneddylation is essential for the proper functioning of CRLs in regulating numerous cellular processes, including cell cycle progression and signal transduction.
Given its central role in cellular regulation, CSN5 has emerged as a promising therapeutic target, particularly in oncology. This compound is a potent, selective, and orally bioavailable small molecule inhibitor of CSN5.[1] It has been shown to effectively inhibit the deneddylation of CRLs, leading to their entrapment in a neddylated state and subsequent inactivation of a subset of these ligases.[1][2]
Specificity of this compound: A Quantitative Comparison
A critical aspect of any pharmacological inhibitor is its specificity for the intended target. This compound has demonstrated exceptional selectivity for CSN5 over other deubiquitinases, particularly those within the same JAMM family. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.
| Deubiquitinase | Family | IC50 of this compound |
| CSN5 | JAMM | 5.8 nM |
| RPN11 | JAMM | 53 µM |
| AMSH-LP | JAMM | > 100 µM |
This table summarizes the IC50 values of this compound against CSN5 and other JAMM family deubiquitinases, highlighting its high potency and selectivity for CSN5.[3][4]
The data clearly indicates that this compound is thousands of times more potent against CSN5 than against other tested JAMM deubiquitinases like RPN11 and AMSH-LP.[3][4] This high degree of specificity is crucial for minimizing off-target effects and ensuring that the observed biological consequences are primarily due to the inhibition of CSN5.
Experimental Protocols
The specificity of this compound was determined using biochemical enzyme assays designed to measure the deneddylation of cullins. Below is a generalized protocol for such an assay.
In Vitro Deneddylation Assay
Objective: To measure the inhibitory effect of this compound on the deneddylating activity of the COP9 signalosome.
Materials:
-
Purified, active COP9 signalosome complex
-
Neddylated Cullin-RING ligase (e.g., NEDD8-CRL4) as a substrate
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-based buffer with DTT and BSA)
-
Detection reagents (e.g., antibodies specific for neddylated and unneddylated cullins for Western blot analysis, or fluorescently labeled ubiquitin for fluorescence polarization assays)
Procedure:
-
Reaction Setup: The enzymatic reaction is typically performed in a multi-well plate format. Each reaction well contains the purified CSN complex and the neddylated CRL substrate in the assay buffer.
-
Inhibitor Addition: this compound, diluted to a range of concentrations, is added to the reaction wells. A control reaction without the inhibitor is also included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, for example, by adding SDS-PAGE loading buffer.
-
Detection and Quantification: The extent of deneddylation is measured. This can be achieved through various methods:
-
Western Blotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies that can distinguish between the neddylated and deneddylated forms of the cullin protein. The band intensities are then quantified.
-
Fluorescence-Based Assays: If a fluorescently labeled substrate is used, the change in fluorescence polarization or intensity upon cleavage can be measured to determine the enzyme activity.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of CSN5, the following diagrams are provided.
CSN5 is implicated in various signaling pathways, including the NF-κB pathway, where it acts as a negative regulator.[5][6][7] The following diagram illustrates the role of CSN5 in this pathway.
Conclusion
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Crosstalk between the NF-κB activating IKK-complex and the CSN signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSN controls NF‐κB by deubiquitinylation of IκBα | The EMBO Journal [link.springer.com]
- 7. Function and Regulation of the CSN in the NF-kB Activation Pathway - Lan Huang [grantome.com]
Reproducibility of CSN5i-3 effects across different laboratory settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of CSN5i-3, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5), across various laboratory settings. By summarizing key experimental data and detailing methodologies, this document aims to offer a comprehensive resource for researchers investigating CSN5 inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that targets the deneddylating activity of CSN5, a key component of the COP9 signalosome (CSN) complex.[1][2] The CSN plays a crucial role in regulating the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting CSN5, this compound traps CRLs in a neddylated, active state, leading to the degradation of certain substrate receptor modules and the stabilization of various CRL substrates, many of which are tumor suppressors.[2][3] This mechanism underlies the anti-proliferative and pro-apoptotic effects of this compound observed in a range of cancer cell lines.
Reproducibility of this compound Effects: A Comparative Analysis
While no formal multi-laboratory study on the reproducibility of this compound has been published, a cross-study comparison of published data reveals a consistent pattern of activity across different cancer types and research groups. This section summarizes key findings to infer the reproducibility of this compound's effects.
Table 1: Comparison of this compound IC50 Values Across Different Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below collates reported IC50 values for this compound across various cancer cell lines from different studies.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | Not explicitly stated, but effective at nanomolar concentrations | [1] |
| BT474 | Breast Cancer | Not explicitly stated, but effective at nanomolar concentrations | [4] |
| SKBR3 | Breast Cancer | Not explicitly stated, but effective at nanomolar concentrations | [4] |
| HCT116 | Colon Cancer | Not explicitly stated, but effective at 1 µM for inducing CRL substrate stabilization | [5] |
| K562 | Chronic Myelogenous Leukemia | ~50 nM (EC50 for deneddylation) | [6][7] |
| 293T | Human Embryonic Kidney | ~50 nM (EC50 for deneddylation) | [6][7] |
| C4-2 | Prostate Cancer | Strong response (IC50 likely in low µM or high nM range) | [8] |
| PC3 | Prostate Cancer | Weaker response (IC50 likely in the 10 µM range) | [8] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Effective in vivo | [5] |
Analysis of Reproducibility: The reported effective concentrations of this compound are generally within the nanomolar to low micromolar range across a variety of cancer cell lines. While direct IC50 values for proliferation are not always provided, the effective concentrations for inducing downstream signaling events (e.g., cullin neddylation) are consistent. For instance, an EC50 of approximately 50 nM for deneddylation was observed in both K562 and 293T cells.[6][7] The differential sensitivity, as seen between C4-2 and PC3 prostate cancer cells, also appears to be a reproducible finding.[8]
Consistent Phenotypic Effects
Across multiple studies, treatment with this compound consistently leads to the following cellular phenotypes:
-
Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest in breast cancer cells.[4] In ovarian cancer cells, it causes S-phase arrest.[1]
-
Induction of Apoptosis: A significant increase in apoptosis is a common finding in breast cancer cells[4] and prostate cancer cells[8] following this compound treatment. This is often accompanied by an increase in the apoptosis marker, cleaved PARP.[4]
-
Stabilization of CRL Substrates: A hallmark of this compound action is the accumulation of CRL substrates. Notably, the tumor suppressors p21 and p27 are consistently stabilized in various cancer cell lines upon treatment.[4][8]
-
In Vivo Efficacy: this compound has demonstrated potent anti-cancer effects in vivo in xenograft models of breast cancer[4] and lymphoma.[1][5]
Comparison with an Alternative: MLN4924
MLN4924 (Pevonedistat) is an inhibitor of the NEDD8-activating enzyme (NAE), which acts upstream of the CSN in the CRL regulation pathway. While both inhibitors impact CRL activity, their mechanisms differ, leading to some distinct downstream consequences.
Table 2: Mechanistic and Functional Comparison of this compound and MLN4924
| Feature | This compound | MLN4924 (Pevonedistat) |
| Target | COP9 signalosome subunit 5 (CSN5) | NEDD8-activating enzyme (NAE) |
| Mechanism of Action | Inhibits deneddylation, trapping CRLs in a neddylated (active) state.[2] | Inhibits neddylation, preventing the activation of CRLs.[7] |
| Effect on Cullin Neddylation | Increases the fraction of neddylated cullins.[6][8] | Decreases the fraction of neddylated cullins.[9] |
| Reported Cellular Effects | Induces degradation of a subset of CRL substrate receptors; stabilizes tumor suppressors like p27.[2][10] | Inactivates all CRLs, leading to accumulation of various CRL substrates.[7] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTS Assay)
This protocol is based on the methodology described for assessing the effect of this compound on breast cancer cell proliferation.[4]
-
Cell Seeding: Seed cells (e.g., BT474, SKBR3) in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is adapted from general methodologies used to assess apoptosis.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.
Western Blotting for Neddylated Cullins and Substrate Accumulation
This protocol is based on methods described for analyzing the effects of this compound on CRL components.[6][8]
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cullin-1, p27, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The neddylated form of cullins will appear as a higher molecular weight band.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blotting.
Conclusion
The available data from independent research groups demonstrates a consistent and reproducible profile of this compound's mechanism of action and its biological effects in cancer models. The compound reliably inhibits the deneddylating activity of CSN5, leading to the accumulation of neddylated cullins and the stabilization of key tumor suppressor proteins. This results in predictable downstream consequences, including cell cycle arrest and apoptosis, across a range of cancer cell lines. While IC50 values can vary depending on the cell line and assay conditions, the overall qualitative effects of this compound are remarkably consistent, supporting its utility as a reliable tool for studying the biology of the COP9 signalosome and as a potential therapeutic agent. This guide provides the necessary information for researchers to design and interpret experiments involving this compound with a high degree of confidence in the expected outcomes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class small molecule inhibitor of the COP9 signalosome subunit 5 for the treatment of cancer - OAK Open Access Archive [oak.novartis.com]
- 4. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based profiling of cullin–RING E3 networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the COP9 signalosome for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
Validating CSN5i-3 Phenotype: A Comparative Guide to Genetic Knockdown of CSN5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between the genetic knockdown of COP9 signalosome subunit 5 (CSN5) and the pharmacological inhibition using CSN5i-3. This information is crucial for validating the on-target effects of this compound and understanding its therapeutic potential.
The COP9 signalosome (CSN) is a critical regulator of the ubiquitin-proteasome system, with CSN5 acting as its catalytic subunit responsible for deneddylation of cullin-RING ligases (CRLs).[1][2] Dysregulation of CSN5 is implicated in various cancers, making it an attractive therapeutic target.[1][3] this compound is a potent and selective small molecule inhibitor of CSN5.[1][4] This guide compares the phenotypic outcomes of genetic CSN5 knockdown (using siRNA/shRNA) with those of this compound treatment, supported by experimental data and detailed protocols.
Comparative Analysis of Phenotypes
Genetic knockdown and pharmacological inhibition of CSN5 induce remarkably similar cellular phenotypes, providing strong evidence for the on-target activity of this compound. Key convergent effects include cell cycle arrest, induction of apoptosis, and modulation of specific signaling pathways.
Quantitative Comparison of Cellular Effects
The following table summarizes the quantitative data from various studies, comparing the effects of CSN5 knockdown and this compound treatment on different cancer cell lines.
| Cell Line | Method | Parameter | CSN5 Knockdown (si/shRNA) | This compound Treatment | Reference |
| Prostate Cancer (C4-2) | Cell Proliferation | Inhibition | Significant reduction | Potent inhibition (IC50 ~1µM) | [5] |
| Cell Cycle | Arrest | G1/S arrest | G1/S arrest | [5] | |
| Apoptosis | Induction | Increased cleaved PARP | Significant induction | [5] | |
| Breast Cancer (BT474, SKBR3) | Cell Proliferation | Inhibition | - | Suppression of proliferation | [6] |
| Cell Cycle | Arrest | - | G1 phase arrest | [6] | |
| Apoptosis | Induction | - | Significant induction | [6] | |
| Anaplastic Large Cell Lymphoma | Cell Growth | Inhibition | Decreased cell growth | Decreased cell growth | [7] |
| Cell Cycle | Arrest | Upregulation of p21, p27, p57 | Upregulation of p21, p27, p57 | [7] | |
| K562 (Leukemia) | Cullin Neddylation | Increase | Hyperneddylation of Cul-1 | Accumulation of NEDD8-conjugated cullins | [8][9] |
| Protein Levels | Accumulation of p27 | Accumulation of p27 | Stabilization of p21 and p27 | [9][10] | |
| Protein Levels | Loss of Skp2 | Loss of Skp2 | Decreased levels of Skp2 | [9][10] |
Signaling Pathways and Mechanisms of Action
CSN5 inhibition, both genetically and pharmacologically, leads to the hyperneddylation and sustained activation of CRLs.[8][9] This paradoxically results in the autoubiquitination and subsequent degradation of specific substrate receptor modules (SRMs) of the CRLs, such as Skp2.[1][10] The degradation of these SRMs leads to the stabilization of their respective substrates, which are often tumor suppressors like p27.[3][10]
Below are diagrams illustrating the key signaling pathways affected by CSN5 inhibition and a typical experimental workflow for its validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for CSN5 knockdown and this compound treatment.
Genetic Knockdown of CSN5 using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute CSN5-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours before harvesting for downstream analysis.
-
Validation of Knockdown: Assess CSN5 mRNA and protein levels by qPCR and Western blot, respectively, to confirm knockdown efficiency.[11]
Pharmacological Inhibition with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Perform various assays such as cell viability (MTS), cell cycle analysis (flow cytometry), apoptosis assays (Annexin V staining), and Western blotting to evaluate the effects of the inhibitor.[5][6]
Conclusion
The strong correlation between the phenotypes observed upon genetic knockdown of CSN5 and pharmacological inhibition with this compound provides compelling evidence for the inhibitor's specificity and on-target activity. This validation is a critical step in the preclinical development of this compound as a potential anti-cancer therapeutic. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the role of CSN5 in cancer and to evaluate the efficacy of its inhibitors.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. CSN5 Isopeptidase Activity Links COP9 Signalosome Activation to Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CSN5i-3: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of laboratory reagents is a critical component of responsible research conduct. This guide provides detailed procedures for the disposal of CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN5), to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.
Chemical and Safety Data
This compound is classified as not a hazardous substance or mixture according to the provided Safety Data Sheet (SDS). However, it is imperative to handle all laboratory chemicals with care and adhere to institutional and local regulations for chemical waste disposal.
| Property | Value | Reference |
| Chemical Name | 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide | [1] |
| Molecular Formula | C28H29F2N5O2 | [1] |
| Molecular Weight | 505.57 g/mol | [1] |
| CAS Number | 2375740-98-8 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid | |
| Storage | Store at -20°C | [1] |
| Hazard Classification | Not a hazardous substance or mixture | |
| Solubility | Soluble in DMSO | [2] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures will ensure the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate personal protective equipment is worn, including:
-
Safety glasses
-
Lab coat
-
Gloves
Disposal of Unused Solid this compound
For the disposal of expired or unwanted solid this compound:
-
Labeling : Place the original vial or a securely sealed container with the this compound into a larger, compatible waste container. Clearly label the outer container as "Non-Hazardous Chemical Waste" and list the contents, including the name "this compound" and the approximate quantity.
-
Segregation : Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Collection : Arrange for pickup by your institution's hazardous waste management or Environmental Health and Safety (EHS) department.
Disposal of this compound Solutions
The disposal method for solutions of this compound will depend on the solvent used.
-
Aqueous Solutions : While this compound is not readily soluble in water, any aqueous suspensions or solutions should not be disposed of down the drain without prior approval from your institution's EHS. Collect in a labeled waste container.
-
Organic Solvent Solutions (e.g., DMSO) : Solutions of this compound in organic solvents such as DMSO must be disposed of as chemical waste.
-
Collection : Collect the waste solution in a compatible, leak-proof container with a secure cap.
-
Labeling : Label the container with "Non-Hazardous Chemical Waste," the name of the chemical ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and volume.
-
Storage and Collection : Store and arrange for pickup as described for solid waste.
-
Disposal of Empty Containers
Properly decontaminated containers that held this compound can typically be disposed of in the regular laboratory trash.
-
Triple Rinse : Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect Rinsate : The first rinsate should be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal, but confirm with your institutional policies.
-
Deface Label : Completely remove or deface the original label on the container to prevent misidentification.
-
Dispose : Dispose of the clean, defaced container in the appropriate laboratory glass or solid waste bin.
Spill and Emergency Procedures
In the event of a spill:
-
Small Spills : For a small spill of solid this compound, gently sweep the material to avoid creating dust and place it in a labeled waste container. For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills : For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Always consult your institution's specific guidelines and your laboratory's standard operating procedures for chemical waste disposal. When in doubt, contact your Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling CSN5i-3
This guide provides critical safety and logistical information for the handling and disposal of CSN5i-3, a potent and selective CSN5 (COP9 signalosome) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care due to its biological activity and the potential for unforeseen effects.[1] Standard laboratory precautions should always be observed. Under fire conditions, this compound may decompose and emit toxic fumes.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₈H₂₉F₂N₅O₂ |
| Molecular Weight | 505.56 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO |
| CAS Number | 2375740-98-8[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Nitrile gloves | Standard laboratory grade. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area.[1] A fume hood is recommended for handling larger quantities or when creating solutions. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready, including a calibrated balance, weighing paper, spatulas, and appropriate solvent (e.g., DMSO).
-
Donning PPE: Put on a lab coat, safety glasses, and nitrile gloves.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weighing paper. Avoid creating dust.
-
Transfer: Gently transfer the powder to a suitable container for dissolution.
3.2. Solution Preparation:
-
Solvent Addition: In a well-ventilated area or fume hood, add the desired volume of solvent (e.g., DMSO) to the container with the this compound powder.
-
Dissolution: Cap the container and mix gently by vortexing or sonicating until the solid is completely dissolved. This compound is soluble up to 100 mM in DMSO.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3.3. Storage:
-
Solid Form: Store at -20°C.
-
In Solvent: For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Protect from light and store under nitrogen if possible.[1][2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |
An accessible safety shower and eye wash station should be available in the laboratory.[1]
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: Collect all used weighing papers, gloves, and other contaminated disposable materials in a designated, sealed chemical waste bag.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a properly labeled, sealed chemical waste container.
-
Disposal: Dispose of all chemical waste according to your institution's and local environmental regulations. Do not dispose of down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
